CYM5442 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H28ClN3O4 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C23H27N3O4.ClH/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27;/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3;1H |
InChIキー |
KMZLVDAVGXYZDA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC.Cl |
溶解性 |
not available |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the S1P1 Activation Mechanism of CYM5442 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in regulating lymphocyte trafficking, endothelial barrier function, and cellular proliferation.[1][2] As a key immunomodulatory target, S1P1 has garnered significant attention in drug discovery, particularly for autoimmune diseases. CYM5442 distinguishes itself by activating S1P1 through a novel mechanism that does not rely on the canonical headgroup interactions required by the endogenous ligand, sphingosine-1-phosphate (S1P).[3][4] This technical guide provides a comprehensive overview of the mechanism of S1P1 activation by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various functional assays, providing a clear comparison of its activity.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| cAMP Response Element (CRE) Transcription Inhibition | CHO-K1 cells stably expressing S1P1 | EC50 | 1.35 ± 0.25 | [3] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells transiently expressing wild-type S1P1 | EC50 | 46 | [4][5] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells with R120A mutant S1P1 | EC50 | 67 | [4] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells with E121A mutant S1P1 | EC50 | 134 | [4] |
Mechanism of S1P1 Activation
CYM5442 acts as a full agonist at the S1P1 receptor.[3][4] Upon binding, it initiates a cascade of intracellular events characteristic of S1P1 activation, including receptor phosphorylation, internalization, and ubiquitination.[3][4] A key feature of CYM5442's mechanism is its ability to activate S1P1 independently of the highly conserved arginine (R120) and glutamic acid (E121) residues within the receptor's binding pocket, which are essential for the binding of the endogenous ligand S1P.[3][4] This suggests that CYM5442 engages with a distinct hydrophobic pocket within the S1P1 receptor.
Downstream Signaling Pathways
Activation of S1P1 by CYM5442 leads to the engagement of multiple downstream signaling pathways:
-
Gαi-mediated Signaling : Like the endogenous ligand, CYM5442 binding to S1P1 leads to the activation of the inhibitory G protein, Gαi. This, in turn, inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
-
p42/p44 MAPK (ERK1/2) Pathway : CYM5442 potently stimulates the phosphorylation and activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK) 1/2.[4][5] This pathway is crucial for cell proliferation, differentiation, and survival.
-
β-arrestin Recruitment and Receptor Internalization : As a full agonist, CYM5442 induces the recruitment of β-arrestin to the activated S1P1 receptor. This interaction is a critical step in receptor desensitization and internalization, a process that removes the receptor from the cell surface, thereby modulating the cellular response to the agonist.[2] The internalization of S1P1 is a key mechanism for the lymphopenia observed with S1P1 agonists.[2]
Caption: Signaling pathway of S1P1 activation by CYM5442.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound at the S1P1 receptor.
cAMP Inhibition Assay
This assay quantifies the ability of an S1P1 agonist to inhibit the production of cAMP.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human S1P1 receptor.
-
Principle: S1P1 is a Gαi-coupled receptor. Its activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. In this assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels. The ability of the test compound to reduce these elevated cAMP levels is then measured.
-
Protocol:
-
Cell Culture: Culture CHO-K1-S1P1 cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., S1P) in assay buffer.
-
Stimulation: Add forskolin to the cells to stimulate cAMP production, followed by the addition of the test compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent reporter assay.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
p42/p44 MAPK (ERK1/2) Phosphorylation Assay
This assay measures the activation of the ERK signaling pathway following S1P1 stimulation.
-
Cell Line: CHO-K1 or HEK293 cells transiently or stably expressing the human S1P1 receptor.
-
Principle: Activation of S1P1 leads to the phosphorylation of ERK1/2 at specific threonine and tyrosine residues. This phosphorylation event can be detected using phospho-specific antibodies.
-
Protocol:
-
Cell Culture and Plating: Culture and seed the cells in a 96-well plate.
-
Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated ERK1/2 in the cell lysates can be quantified using various methods:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phospho-ERK1/2. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used for visualization.
-
ELISA: Use a sandwich ELISA kit where the wells are coated with a capture antibody for total ERK1/2. After adding the cell lysate, a detection antibody specific for phospho-ERK1/2 is used for quantification.
-
-
Data Analysis: Normalize the phosphorylated ERK levels to total ERK levels. Plot the normalized data against the log concentration of the agonist to determine the EC50 value.
-
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor.
-
Cell Line: HEK293 cells stably expressing an S1P1 receptor tagged with a fluorescent protein (e.g., Green Fluorescent Protein, S1P1-GFP).
-
Principle: Upon agonist binding, the S1P1-GFP receptor, which is normally localized to the plasma membrane, is internalized into intracellular vesicles. This translocation can be observed and quantified using fluorescence microscopy.
-
Protocol:
-
Cell Culture and Plating: Plate the S1P1-GFP expressing HEK293 cells onto glass-bottom dishes or multi-well imaging plates.
-
Serum Starvation: Serum-starve the cells to reduce basal receptor internalization.
-
Agonist Treatment: Treat the cells with this compound at a specific concentration (e.g., 500 nM) for a defined time course (e.g., 0-60 minutes).
-
Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and the nuclei counterstained with a fluorescent dye like DAPI.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Image Analysis: Quantify the internalization by measuring the fluorescence intensity within intracellular puncta compared to the plasma membrane. The percentage of cells showing an internalized phenotype can also be determined.
-
Caption: A typical experimental workflow for characterizing an S1P1 agonist like CYM5442.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that activates the S1P1 receptor through a distinct mechanism involving a hydrophobic pocket, rather than the canonical headgroup interactions utilized by the endogenous ligand S1P. Its ability to act as a full agonist, stimulating Gαi-mediated signaling, the p42/p44 MAPK pathway, and receptor internalization, underscores its potent immunomodulatory effects, most notably the induction of lymphopenia. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of S1P1 receptor agonists and their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Function of CYM5442 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Function: A Potent and Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist
CYM5442 hydrochloride is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking. Its primary function is to bind to and activate S1P1 receptors, leading to a cascade of intracellular signaling events that culminate in the sequestration of lymphocytes within secondary lymphoid organs. This targeted immunomodulatory action makes this compound a valuable tool for research in autoimmune diseases and other inflammatory conditions.
The binding of CYM5442 to the S1P1 receptor initiates a series of downstream events, including receptor phosphorylation, internalization, and ubiquitination.[1] This leads to the activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] The sustained activation and subsequent internalization of the S1P1 receptor on lymphocytes renders them unresponsive to the natural S1P gradient that normally guides their egress from lymph nodes, resulting in a reversible, dose-dependent lymphopenia.[4] Studies in animal models have demonstrated the potential of CYM5442 in ameliorating conditions such as acute graft-versus-host disease (aGVHD) by reducing macrophage infiltration into target organs.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| S1P1 Receptor Agonism (EC50) | 1.35 nM | In vitro assay | [2][3] |
| p42/p44 MAPK Phosphorylation (EC50) | 46 nM | CHO-K1 cells transfected with wild-type S1P1 | [4] |
| p42/p44 MAPK Phosphorylation (EC50) | 67 nM | CHO-K1 cells with R120A mutant S1P1 | [4] |
| p42/p44 MAPK Phosphorylation (EC50) | 134 nM | CHO-K1 cells with E121A mutant S1P1 | [4] |
Table 2: In Vivo Effects and Pharmacokinetics of this compound
| Parameter | Value | Species | Dosing and Notes | Reference |
| Induction of Lymphopenia | Significant reduction in circulating B and T cells | Mice | 10 mg/kg intraperitoneal injection resulted in a ~64% decrease in total WBCs at 5 hours. | [4] |
| Oral Bioavailability (F) | 26% | Rats | - | [4] |
| Half-life (t1/2) | 50 minutes (IV), 3 hours (PO) | Rats | - | [4] |
| Brain Penetration | High | Mice | 10 mg/kg intraperitoneal dose resulted in brain concentrations approximately 12.7 times higher than plasma concentrations after 2 hours. | [4] |
Key Experimental Protocols
p42/p44 MAPK Phosphorylation Assay via Western Blot
This protocol details the methodology to assess the activation of the p42/p44 MAPK pathway in response to this compound treatment.
a. Cell Culture and Treatment:
-
Culture CHO-K1 cells stably or transiently expressing human S1P1 in appropriate growth medium.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).
b. Protein Lysate Preparation:
-
Following treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis at 100-120V.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
d. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phospho-p42/p44 MAPK (e.g., rabbit anti-phospho-ERK1/2) diluted 1:1000 to 1:2000 in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted 1:5000 to 1:10,000 in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p42/p44 MAPK.
S1P1 Receptor Internalization Assay via Immunofluorescence Microscopy
This protocol describes a method to visualize the internalization of the S1P1 receptor upon agonist stimulation.
a. Cell Preparation and Treatment:
-
Seed HEK293 cells stably expressing a tagged S1P1 receptor (e.g., S1P1-GFP) onto glass-bottom dishes or coverslips.
-
Grow cells to 60-70% confluency.
-
Prior to the experiment, serum-starve the cells for 2-3 hours.
-
Treat the cells with this compound (e.g., 500 nM) or a vehicle control for various time points (e.g., 15, 30, 60 minutes) at 37°C.[1]
b. Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If staining for intracellular targets, permeabilize the cells with 0.1-0.2% Triton X-100 or saponin (B1150181) in PBS for 10 minutes.[7]
c. Staining and Imaging:
-
For non-tagged receptors, perform blocking with 5% normal serum in PBS for 1 hour.
-
Incubate with a primary antibody against the S1P1 receptor overnight at 4°C.
-
Wash and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
For tagged receptors (e.g., S1P1-GFP), counterstain nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal or high-resolution fluorescence microscope. Analyze the redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles as an indicator of receptor internalization.
In Vivo Lymphopenia Analysis by Flow Cytometry
This protocol outlines the procedure for quantifying circulating lymphocytes in mice following treatment with this compound.
a. Animal Dosing and Sample Collection:
-
House mice (e.g., C57BL/6) in accordance with institutional guidelines.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4]
-
At predetermined time points (e.g., 3, 5, 24 hours) post-injection, collect peripheral blood via cardiac puncture or tail vein bleed into EDTA-containing tubes to prevent coagulation.[4][5]
b. Red Blood Cell Lysis and Cell Staining:
-
Lyse red blood cells using an ACK lysis buffer.[8]
-
Wash the remaining white blood cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend the cell pellet in FACS buffer.
-
Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific staining.
-
Stain the cells with a cocktail of fluorophore-conjugated antibodies specific for lymphocyte markers, such as anti-CD45, anti-CD3, anti-CD4, anti-CD8, and anti-B220.
-
Incubate for 30 minutes at 4°C in the dark.
c. Flow Cytometry Analysis:
-
Wash the stained cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Further gate on specific T cell (CD3+, CD4+, CD8+) and B cell (B220+) populations.
-
Quantify the percentage and absolute number of each lymphocyte subset in the blood.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: S1P1 Signaling Pathway Activated by this compound.
Caption: Logical Workflow of Lymphopenia Induction by CYM5442.
Caption: Experimental Workflow for p42/p44 MAPK Phosphorylation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM5442 hydrochloride is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its discovery has garnered significant interest within the scientific community due to its potential therapeutic applications in autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its characterization. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the regulation of the immune system, most notably by controlling the egress of lymphocytes from secondary lymphoid organs. Modulation of S1P1 has therefore emerged as a promising therapeutic strategy for autoimmune disorders. CYM5442 was identified as a potent and selective S1P1 agonist, distinguishing it from less selective S1P receptor modulators.[1] This selectivity is anticipated to offer a more favorable safety profile by avoiding off-target effects associated with the activation of other S1P receptor subtypes.
Discovery
CYM5442 was developed as a selective S1P1 receptor agonist.[2] The chemical structure of this compound is (2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)ethanol hydrochloride).
Mechanism of Action
CYM5442 acts as a potent agonist at the S1P1 receptor. Upon binding, it activates downstream signaling pathways, leading to the internalization of the S1P1 receptor. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, thereby trapping them in the lymph nodes and preventing their circulation to sites of inflammation. One of the key downstream signaling pathways activated by CYM5442 is the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK).[1]
Furthermore, preclinical studies have elucidated another important aspect of CYM5442's mechanism of action. In a model of acute graft-versus-host disease (aGVHD), CYM5442 was shown to reduce the severity of the disease by inhibiting the recruitment of macrophages to target organs.[3] This effect is mediated by the downregulation of the chemokines CCL2 and CCL7 in endothelial cells, which are crucial for monocyte migration.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for CYM5442.
Table 1: In Vitro Activity of CYM5442
| Parameter | Value | Cell Line | Assay |
| EC50 (S1P1) | 1.35 nM | CHO-K1 cells transfected with S1P1 | p42/p44-MAPK phosphorylation |
| Activity at other S1P receptors | Inactive | - | - |
Data sourced from MedchemExpress product datasheet.[1]
Table 2: In Vivo Effects of CYM5442
| Effect | Species | Dose | Key Finding |
| Acute Lymphopenia | Mice | - | Induces acute lymphopenia |
| Retinal Neuroprotection | Wistar Rats | 1 mg/kg, i.p. | Preserved visual function and increased retinal ganglion cell numbers |
Data sourced from MedchemExpress product datasheet.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of CYM5442 are provided below. These are representative protocols based on standard laboratory practices and information from related studies.
S1P1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a representative method for determining the binding affinity of CYM5442 to the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
Radioligand (e.g., [³H]-S1P or other suitable S1P1 radioligand).
-
This compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of a known S1P1 ligand (for non-specific binding).
-
Add 50 µL of the CYM5442 serial dilutions to the appropriate wells.
-
Add 50 µL of the radioligand at a concentration close to its Kd.
-
Add 50 µL of the S1P1 membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for CYM5442 by non-linear regression analysis.
p42/p44 MAPK Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the activation of the MAPK pathway by CYM5442.
Materials:
-
CHO-K1 cells stably transfected with the human S1P1 receptor.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking Buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204) and Rabbit anti-total p42/p44 MAPK.[4][5][6]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed S1P1-CHO-K1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total p42/p44 MAPK to normalize for protein loading.
In Vivo Lymphopenia Assay
This protocol outlines a method to evaluate the effect of CYM5442 on peripheral lymphocyte counts in mice.
Materials:
-
C57BL/6 mice.
-
This compound.
-
Vehicle control (e.g., sterile water or saline).
-
Blood collection tubes with anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis Buffer.
-
Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-B220).
-
Flow cytometer.
Procedure:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose. Administer vehicle to the control group.
-
At various time points post-administration (e.g., 4, 8, 24 hours), collect blood samples from the mice via tail vein or cardiac puncture into EDTA-containing tubes.
-
Lyse the red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the remaining cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against lymphocyte markers for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different lymphocyte populations (e.g., T cells, B cells) in the peripheral blood.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CYM5442 at the S1P1 Receptor
Caption: Signaling pathway of CYM5442 at the S1P1 receptor.
Experimental Workflow for p42/p44 MAPK Phosphorylation Assay
Caption: Workflow for p42/p44 MAPK phosphorylation assay.
Development Status
As of late 2025, a thorough search of public databases, including clinical trial registries and pharmaceutical company pipelines, did not yield any information on this compound entering clinical trials. There is no publicly available information regarding an Investigational New Drug (IND) application for this compound. Based on the available scientific literature, this compound appears to be in the preclinical stage of development. Its potent and selective activity at the S1P1 receptor continues to make it a valuable tool for research and a potential candidate for further therapeutic development.
Conclusion
This compound is a highly selective S1P1 receptor agonist with demonstrated potency in preclinical models. Its mechanism of action, involving both lymphocyte sequestration and inhibition of macrophage recruitment, suggests potential therapeutic utility in a range of inflammatory and autoimmune conditions. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of CYM5442 and other selective S1P1 modulators. Further studies are warranted to advance this promising compound through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
CYM5442 Hydrochloride: A Selective S1P1 Agonist for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent, orally active, and highly selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1).[1] Its ability to readily cross the blood-brain barrier makes it a valuable tool for investigating the role of S1P1 signaling in the central nervous system.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
CYM5442 activates the S1P1 receptor, a G protein-coupled receptor (GPCR), leading to the initiation of downstream signaling cascades.[1] Notably, it engages a hydrophobic pocket within the receptor, distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[2] This unique binding mode allows CYM5442 to function as a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[2] A key downstream pathway activated by CYM5442 is the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][3] In vivo, its agonism at the S1P1 receptor on lymphocytes leads to their sequestration in lymph nodes, resulting in a dose- and time-dependent lymphopenia.[2][4]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 445.94 g/mol | [1] |
| Formula | C₂₃H₂₇N₃O₄·HCl | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 1783987-80-3 | [1] |
In Vitro Activity
| Parameter | Receptor | Value | Cell Line/System | Reference |
| EC₅₀ | S1P1 | 1.35 nM | - | [1][3] |
| EC₅₀ | S1P1 | 46 nM | CHO-K1 cells transfected with S1P1 (p42/p44-MAPK) | [3] |
| EC₅₀ | R120A S1P1 | 67 nM | CHO-K1 cells (p42/p44-MAPK) | [3] |
| EC₅₀ | E121A S1P1 | 134 nM | CHO-K1 cells (p42/p44-MAPK) | [3] |
Receptor Selectivity
CYM5442 is highly selective for the S1P1 receptor and is reported to be inactive against S1P2, S1P3, S1P4, and S1P5 receptors.[1][3]
In Vivo Effects
| Effect | Species | Dose | Outcome | Reference |
| Lymphopenia | Mice | 10 mg/kg (i.p.) | 64% decrease in white blood cells, 63% decrease in B-cells, and 83-84% decrease in CD4⁺ and CD8⁺ T-cells after 5 hours.[2] | [2] |
| Retinal Neuroprotection | Rats | 1 mg/kg (i.p.) daily for 5 days | Preserved visual function and significantly thicker retinal nerve fiber layer.[3] | [3] |
| CNS Penetration | Mice | 10 mg/kg (i.p.) | Brain concentration of 13.7 ± 2.9 µM compared to plasma concentration of 1.08 ± 0.3 µM after 2 hours.[2] | [2] |
Experimental Protocols
p42/p44 MAPK Phosphorylation Assay
This protocol is designed to quantify the activation of the p42/p44 MAPK pathway in response to CYM5442.
Materials:
-
CHO-K1 cells transiently or stably expressing human S1P1.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
This compound.
-
S1P (as a positive control).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Western blotting imaging system.
Procedure:
-
Cell Culture: Plate S1P1-expressing CHO-K1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Compound Treatment: Prepare various concentrations of CYM5442 and a positive control (e.g., S1P) in serum-free medium. Treat the cells for 5 minutes at 37°C.[5]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-p42/p44 MAPK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-p42/p44 MAPK antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated MAPK to total MAPK.
S1P1 Receptor Internalization Assay
This assay measures the ability of CYM5442 to induce the internalization of the S1P1 receptor from the cell surface.
Materials:
-
HEK293 or U2OS cells stably expressing S1P1 tagged with a fluorescent protein (e.g., EGFP).[2][6]
-
Cell culture medium with G418 for selection.
-
Assay buffer (e.g., DMEM with 0.1% fatty-acid free BSA).[2]
-
This compound.
-
S1P (as a positive control).
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).[2]
-
Hoechst stain for nuclear counterstaining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Seed the S1P1-EGFP expressing cells into 96-well black, clear-bottom plates and incubate overnight.[6]
-
Compound Addition: Prepare serial dilutions of CYM5442 and S1P in assay buffer. Add the compounds to the cells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.[2]
-
Fixation: Gently remove the medium and add the fixing solution. Incubate for 20 minutes at room temperature.
-
Staining: Wash the cells with PBS and add Hoechst staining solution. Incubate for at least 30 minutes.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the EGFP and Hoechst channels.
-
Image Analysis: Quantify the internalization of the S1P1-EGFP signal from the plasma membrane to intracellular vesicles. This can be done by analyzing the fluorescence intensity in different cellular compartments.
In Vivo Lymphopenia Induction
This protocol describes the procedure for inducing and measuring lymphopenia in mice following CYM5442 administration.
Materials:
-
C57BL/6 mice.
-
This compound.
-
Vehicle solution (e.g., 10:10:80 DMSO:Tween 80:water).[2]
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
FACS buffer (PBS with 2% FBS).
-
Fluorescently labeled antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220).
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Compound Preparation and Administration: Formulate CYM5442 in the vehicle solution. Administer the compound to mice via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[2] Administer vehicle to the control group.
-
Blood Collection: At a specified time point (e.g., 5 hours post-injection), collect blood from the mice into EDTA-coated tubes.[2]
-
Cell Staining:
-
Aliquot a small volume of whole blood into FACS tubes.
-
Add a cocktail of fluorescently labeled antibodies against lymphocyte surface markers.
-
Incubate for 30 minutes on ice in the dark.
-
-
Red Blood Cell Lysis: Add red blood cell lysis buffer and incubate for 5-10 minutes.
-
Washing: Wash the cells with FACS buffer and centrifuge to pellet the cells.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population and quantify the percentages and absolute numbers of different lymphocyte subsets (CD4⁺ T-cells, CD8⁺ T-cells, B-cells). Compare the cell counts between the CYM5442-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: S1P1 Signaling Pathway Activated by CYM5442.
Caption: Workflow for p42/p44 MAPK Phosphorylation Assay.
Caption: Selective Agonism of CYM5442 for the S1P1 Receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Brain Penetrance of CYM5442 Hydrochloride: A Technical Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetrance of CYM5442 hydrochloride, a potent and selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) agonist. Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the role of S1P1 signaling in the central nervous system (CNS).[1][2] This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways and experimental designs.
Quantitative Pharmacokinetic Data
This compound demonstrates significant penetration into the central nervous system. A key study in C57Bl6 mice revealed a brain-to-plasma concentration ratio of approximately 13:1, indicating substantial accumulation in the brain tissue.[2] This high degree of brain penetrance suggests that CYM5442 can effectively reach its target receptors within the CNS to exert its pharmacological effects.[2]
| Parameter | Value | Species | Dosing | Time Point | Reference |
| Brain Concentration | 13.7 ± 2.9 µM | C57Bl6 Mice | 10 mg/kg, i.p. | 2 hours | [2] |
| Plasma Concentration | 1.08 ± 0.3 µM | C57Bl6 Mice | 10 mg/kg, i.p. | 2 hours | [2] |
| Brain-to-Plasma Ratio | ~13:1 | C57Bl6 Mice | 10 mg/kg, i.p. | 2 hours | [2] |
Experimental Protocols
The assessment of CYM5442's brain penetrance has been conducted using established preclinical models and analytical techniques.
Pharmacokinetic Study in Mice
A foundational study to determine the brain exposure of CYM5442 utilized the following methodology:[2]
-
Animal Model: C57Bl6 mice were used for the evaluation of brain exposure.[2]
-
Dosing: A single dose of 10 mg/kg of CYM5442 was administered via the intraperitoneal (i.p.) route.[2]
-
Sample Collection: Blood and brain tissue were collected at the 2-hour post-administration time point to assess the concentration of the compound in both compartments.[2]
-
Bioanalysis: An LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical method was developed and employed to quantify the levels of CYM5442 in plasma samples.[2]
-
Ethical Considerations: All animal handling and procedures were conducted in accordance with standard operating procedures approved by the Institutional Animal Care and Use Committee (IACUC).[2]
Traumatic Brain Injury (TBI) Model in Mice
In a therapeutic context, CYM5442 was evaluated in a model of traumatic brain injury with the following protocol:[3][4]
-
Animal Model: A well-characterized model of TBI induced by controlled cortical impact was used.[4]
-
Dosing Regimen: CYM5442 was administered intraperitoneally at doses of 0.3, 1, or 3 mg/kg.[3][4] The injections were given 30 minutes after the surgical procedure and continued for 7 consecutive days.[4]
-
Outcome Measures: The study evaluated the effects of CYM5442 on neurological deficits, brain edema, and blood-brain barrier permeability.[3][4]
Visualizations: Pathways and Workflows
Signaling Pathway of CYM5442
CYM5442 exerts its effects by selectively binding to and activating the S1P1 receptor, a G protein-coupled receptor. This activation triggers a cascade of intracellular signaling events, including the phosphorylation of p42/p44 MAPK (ERK1/2), which is crucial for various cellular processes.[1][2] The binding of CYM5442 also leads to the phosphorylation and subsequent internalization of the S1P1 receptor.[2][5]
Caption: CYM5442 activates the S1P1 receptor, initiating downstream signaling.
Experimental Workflow for Brain Penetrance Assessment
The determination of CYM5442's brain-to-plasma ratio involves a systematic experimental process, from drug preparation and administration to tissue analysis and data calculation. This workflow ensures accurate and reproducible results for assessing CNS exposure.
Caption: Workflow for determining CYM5442 brain penetrance in mice.
Mechanism of BBB Protection in TBI
Recent studies suggest that CYM5442 can protect the integrity of the blood-brain barrier, particularly in the context of traumatic brain injury. The proposed mechanism involves the inhibition of vesicular transcytosis in cerebrovascular endothelial cells.[3][4]
Caption: Proposed mechanism of CYM5442-mediated BBB protection in TBI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of CYM5442 Hydrochloride in Modulating Immune Response
Introduction
This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating the trafficking of various immune cells.[1][2][3][4] As a key modulator of the immune system, S1P1 has emerged as a significant therapeutic target for autoimmune diseases and other inflammatory conditions.[1][5] CYM5442, by selectively activating S1P1, offers a more targeted approach compared to less selective S1P receptor modulators like FTY720 (Fingolimod), potentially reducing side effects associated with the activation of other S1P receptor subtypes.[6][7] This technical guide provides a comprehensive overview of CYM5442's mechanism of action, its effects on immune cell populations, and its therapeutic potential, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: S1P1 Receptor Agonism
CYM5442 functions as a full agonist for the S1P1 receptor.[6] Upon binding, it initiates a cascade of intracellular events characteristic of S1P1 activation. These events include receptor phosphorylation, internalization from the plasma membrane into intracellular vesicles, and subsequent ubiquitination.[1][8] This process of receptor internalization and degradation effectively renders lymphocytes insensitive to the natural S1P gradient that guides their egress from secondary lymphoid organs, leading to their sequestration.[1][9] This sequestration is a primary mechanism behind the compound's immunosuppressive effects.[1][6]
Signaling Pathways
CYM5442-induced S1P1 activation triggers several downstream signaling pathways. In CHO-K1 cells, it has been shown to activate p42/p44 MAPK phosphorylation.[3] In endothelial cells, its anti-inflammatory effects are mediated through a β-arrestin 2-dependent pathway that inhibits the activation of the NF-κB signaling pathway.[10][11] This inhibition leads to a reduction in the expression of pro-inflammatory mediators. Furthermore, in macrophages, CYM5442's inhibitory effect on M1 polarization involves the ERK-STAT-1 signaling pathway, a process mediated by the surface marker CD83.[12]
Modulation of Immune Cell Trafficking
A hallmark effect of CYM5442 is the induction of lymphopenia, characterized by a significant reduction in the number of circulating lymphocytes in the blood.[6][8][13] This is not due to cytotoxicity but rather the sequestration of T and B lymphocytes within secondary lymphoid organs like lymph nodes.[13][14][15]
Effects on Macrophages
Beyond lymphocytes, CYM5442 significantly impacts macrophage trafficking. In a model of acute graft-versus-host disease (aGVHD), treatment with CYM5442 led to a marked reduction in macrophage infiltration into target organs such as the liver and lungs, without directly suppressing macrophage proliferation.[6][7] The proposed mechanism involves CYM5442 acting on endothelial cells to downregulate the expression of key chemokines, CCL2 (MCP-1) and CCL7 (MCP-3), which are crucial for recruiting monocytes (macrophage precursors) to sites of inflammation.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potency and effects of CYM5442.
Table 1: In Vitro Potency and Activity
| Parameter | Value | Cell Type / System | Reference |
| S1P1 Agonist EC50 | 1.35 nM | In vitro binding assay | [2][3][4] |
| p42/p44 MAPK EC50 | 46 nM | CHO-K1 cells with S1P1 | [3] |
| S1P1 Phosphorylation | Time-dependent increase | HEK293 cells with S1P1-GFP | [1][3][8] |
| CCL2 & CCL7 mRNA | Significant downregulation | Human Umbilical Vein Endothelial Cells (HUVECs) | [6] |
Table 2: In Vivo Effects on Immune Cell Populations
| Model | Treatment | Effect | Finding | Reference |
| Naive Mice | 10 mg/kg CYM-5442 (i.p.) | White Blood Cell Count | 64% decrease vs. vehicle at 5 hours | [8] |
| Naive Mice | 10 mg/kg CYM-5442 (i.p.) | Lymphocyte Sequestration | Recovers to near-untreated levels by 24 hours | [13] |
| aGVHD Mice | 3 mg/kg CYM-5442 (i.p.) | Macrophage Infiltration (Liver & Lung) | Significantly reduced number of macrophages | [6] |
| aGVHD Mice | 3 mg/kg CYM-5442 (i.p.) | Donor T Cell Infiltration | No significant difference vs. control | [6][7] |
| aGVHD Mice | 3 mg/kg CYM-5442 (i.p.) | T Cell Activation (CD69) | Significantly decreased on CD4+ and CD8+ T cells | [6] |
| Allergic Airway Inflammation | CYM-5442 (intratracheal) | Chemokine Levels (BALF) | ~75% suppression of TARC (CCL17) and RANTES (CCL5) | [16] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.
Acute Graft-versus-Host Disease (aGVHD) Mouse Model
-
Objective: To evaluate the efficacy of CYM5442 in reducing the severity of aGVHD.
-
Animal Model: A standard model using BALB/c recipient mice and C57BL/6 donor mice.
-
Procedure:
-
Irradiation: Recipient BALB/c mice are lethally irradiated.
-
Transplantation: Mice receive bone marrow cells and splenocytes from C57BL/6 donor mice via intravenous injection.
-
Treatment: CYM5442 (e.g., 3 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) daily for a specified period (e.g., from day -1 to day 3 post-transplantation).[6]
-
Monitoring: Mice are monitored daily for survival, body weight loss, and clinical signs of aGVHD (e.g., weight loss, posture, activity, fur texture, skin integrity).
-
Analysis: On specified days (e.g., day 4 post-transplant), target organs (spleen, liver, lung) and blood are harvested. Immune cell populations (T cells, macrophages, etc.) are quantified using flow cytometry. Serum levels of chemokines (CCL2, CCL7) can be measured by ELISA.[6]
-
In Vitro Endothelial Cell Chemokine Expression Assay
-
Objective: To determine the effect of CYM5442 on chemokine production by endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[6]
-
Procedure:
-
Cell Culture: HUVECs are cultured in appropriate media (e.g., DMEM with 10% FBS).[6]
-
Treatment: Cells are treated with varying concentrations of CYM5442 (e.g., 0.1 µM and 1 µM) or a vehicle control.[6]
-
RNA Extraction: After a specified incubation period, total RNA is extracted from the cells.
-
Gene Expression Analysis: The mRNA expression levels of CCL2 and CCL7 are quantified using quantitative real-time PCR (qRT-PCR).[6]
-
S1P1 Receptor Phosphorylation and Internalization Assay
-
Objective: To visualize and confirm the direct agonistic activity of CYM5442 on the S1P1 receptor.
-
Cell Line: HEK293 cells stably expressing S1P1 tagged with Green Fluorescent Protein (S1P1-GFP).[1][8]
-
Phosphorylation Protocol:
-
Internalization Protocol:
-
S1P1-GFP expressing cells are grown on coverslips.
-
The subcellular localization of S1P1-GFP is observed over time using fluorescence microscopy. Agonist-induced internalization is seen as a shift from plasma membrane localization to intracellular vesicles.[8]
-
Conclusion and Future Directions
This compound is a selective S1P1 agonist that demonstrates potent immunomodulatory effects primarily by controlling the trafficking of lymphocytes and macrophages. Its ability to induce lymphopenia and, perhaps more critically, inhibit macrophage infiltration into inflammatory sites by downregulating endothelial chemokines, highlights its therapeutic potential in conditions driven by immune cell migration, such as graft-versus-host disease, multiple sclerosis, and other autoimmune disorders.[6] The selectivity of CYM5442 for S1P1 may offer a favorable safety profile compared to broader S1P receptor modulators. Further research is warranted to fully elucidate its long-term effects and explore its clinical utility in various inflammatory and autoimmune diseases.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]
- 10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 11. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD83 mediates the inhibitory effect of the S1PR1 agonist CYM5442 on LPS-induced M1 polarization of macrophages through the ERK-STAT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of Chemokines and Allergic Airway Inflammation by Selective Local Sphingosine-1-phosphate Receptor 1 Agonism in Lungs - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of CYM5442 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM5442 hydrochloride is a potent and highly selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This synthetic molecule has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of S1P1 signaling. Its ability to induce receptor internalization and downstream signaling cascades has significant implications for immunology, neurobiology, and vascular biology. This technical guide provides an in-depth overview of the pharmacology of CYM5442, including its mechanism of action, key in vitro and in vivo effects, and detailed experimental protocols.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is prominently expressed on lymphocytes, endothelial cells, and neurons, playing a crucial role in immune cell trafficking, vascular barrier integrity, and neuronal function.[3] CYM5442 has been identified as a selective S1P1 agonist that does not require the canonical head-group interactions typical of endogenous S1P, offering a unique pharmacological profile.[4] Its oral bioavailability and ability to penetrate the central nervous system further enhance its utility as a research tool.[1][4]
Mechanism of Action
CYM5442 acts as a full agonist at the S1P1 receptor.[4] Upon binding, it initiates a cascade of intracellular signaling events, including:
-
G Protein Coupling: Activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
MAPK Pathway Activation: Stimulation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[1]
-
Receptor Internalization and Ubiquitination: Induction of S1P1 receptor phosphorylation, internalization from the cell surface into intracellular vesicles, and subsequent ubiquitination, which targets the receptor for degradation.[4][5]
This multifaceted mechanism of action underlies the diverse biological effects of CYM5442.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (S1P1) | 1.35 nM | CHO-K1 | CRE Transcription Inhibition | [1] |
| EC50 (p42/p44 MAPK) | 46 nM | CHO-K1 (S1P1 transfected) | ELISA | [1] |
| EC50 (p42/p44 MAPK - R120A mutant) | 67 nM | CHO-K1 (S1P1 R120A transfected) | ELISA | [1] |
| EC50 (p42/p44 MAPK - E121A mutant) | 134 nM | CHO-K1 (S1P1 E121A transfected) | ELISA | [1] |
| S1P2, S1P3, S1P4, S1P5 Activity | Inactive | - | - | [1] |
Table 2: In Vivo Effects and Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Measurement Time | Effect | Reference |
| Oral Bioavailability (F) | 26% | - | - | - | [4] |
| Half-life (t1/2) - IV | 50 min | - | - | - | [4] |
| Half-life (t1/2) - PO | 3 h | - | - | - | [4] |
| Brain to Plasma Ratio | ~13:1 | 10 mg/kg i.p. | 2 h | High CNS Penetration | [4] |
| B-lymphocyte Reduction | 65% | 10 mg/kg i.p. | 5 h | Lymphopenia | [4] |
| T-lymphocyte Reduction | 85% | 10 mg/kg i.p. | 5 h | Lymphopenia | [4] |
Signaling and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by CYM5442 and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
S1P1 Receptor Activation Assay (cAMP Inhibition)
This protocol is adapted from studies measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human S1P1 receptor (S1P1-CHO-K1)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
This compound
-
cAMP assay kit (e.g., chemiluminescent immunoassay)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Culture S1P1-CHO-K1 cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Plate cells in a 384-well plate at a density of 2,000-10,000 cells/well.
-
Compound Preparation: Prepare serial dilutions of CYM5442 in assay buffer containing a fixed concentration of forskolin (a concentration that gives 80% of the maximal stimulation, predetermined for the cell line) and a PDE inhibitor.
-
Incubation: Add the CYM5442/forskolin solution to the cells. Incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the CYM5442 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
p42/p44 MAPK Phosphorylation Assay
This protocol is based on an ELISA method to quantify phosphorylated p42/p44 MAPK.[4]
Materials:
-
CHO-K1 cells transiently transfected with the human S1P1 receptor
-
Opti-MEM
-
Fugene HD transfection reagent
-
This compound
-
S1P (as a positive control)
-
p42/p44 MAPK ELISA kit (e.g., from Cell Signaling Technology)
-
Lysis buffer provided with the kit
-
MEK1 inhibitor (e.g., U0126) as a negative control
Procedure:
-
Transfection: Plate CHO-K1 cells on 10-cm dishes at 80% confluence. Transfect with 12 µg of S1P1 plasmid DNA using Fugene HD in Opti-MEM according to the manufacturer's protocol.
-
Cell Stimulation: After 48 hours, starve the cells in serum-free medium for 4 hours. Stimulate the cells with increasing concentrations of CYM5442 or S1P for 5 minutes. For negative controls, pre-incubate cells with a MEK1 inhibitor (e.g., 10 µM U0126) for 30 minutes before adding the agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the ELISA kit.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the levels of phosphorylated p42/p44 MAPK.
-
Data Analysis: Plot the absorbance values against the log of the agonist concentration and determine the EC50 value using a suitable software.
S1P1 Receptor Internalization Assay
This protocol utilizes GFP-tagged S1P1 receptors to visualize internalization via fluorescence microscopy.[4][5]
Materials:
-
HEK293 cells stably expressing S1P1-GFP
-
Cell culture medium
-
Poly-D-lysine coated glass-bottom dishes
-
This compound (e.g., 500 nM)
-
S1P (as a positive control)
-
Paraformaldehyde (4%)
-
PBS
-
Confocal microscope
Procedure:
-
Cell Plating: Seed HEK293-S1P1-GFP cells onto poly-D-lysine coated glass-bottom dishes and culture for 48 hours.
-
Serum Starvation: Incubate cells in serum-free medium for 3 hours prior to stimulation.
-
Stimulation: Treat the cells with 500 nM CYM5442 or S1P for various time points (e.g., 5, 15, 30, 60 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Wash the cells again with PBS and visualize the localization of S1P1-GFP using a confocal microscope. Internalization is observed as the translocation of the GFP signal from the plasma membrane to intracellular vesicles.
S1P1 Receptor Ubiquitination Assay
This protocol involves immunoprecipitation of S1P1-GFP followed by western blotting for ubiquitin.[4]
Materials:
-
HEK293 cells stably expressing S1P1-GFP
-
Cell culture medium
-
This compound (e.g., 500 nM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-GFP antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for western blotting
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Cell Treatment: Treat HEK293-S1P1-GFP cells with 500 nM CYM5442 for various time points.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-GFP antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins by boiling in SDS sample buffer and separate them by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody. A high-molecular-weight smear indicates ubiquitination of S1P1-GFP.
In Vivo Lymphopenia Mouse Model
This protocol describes the induction of lymphopenia in mice following CYM5442 administration.[4]
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline or DMSO/saline mixture)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Flow cytometer and antibodies for lymphocyte staining (e.g., anti-CD45, -B220, -CD3)
Procedure:
-
Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. Administer vehicle to the control group.
-
Blood Collection: At a specified time point (e.g., 5 hours post-injection), collect whole blood from the mice into EDTA-coated tubes.
-
Cell Staining and Flow Cytometry: Perform red blood cell lysis. Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD45, B220 for B-cells, CD3 for T-cells).
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage and absolute number of circulating B- and T-lymphocytes. A significant reduction in lymphocyte counts in the CYM5442-treated group compared to the vehicle group indicates lymphopenia.
Conclusion
This compound is a powerful and selective tool for probing the function of the S1P1 receptor. Its well-characterized pharmacological profile, encompassing potent agonism, defined downstream signaling effects, and in vivo efficacy, makes it an invaluable asset for researchers in both academic and industrial settings. The detailed protocols provided in this guide are intended to facilitate the effective use of CYM5442 in a variety of experimental contexts, ultimately contributing to a deeper understanding of S1P1 biology and its therapeutic potential.
References
- 1. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 3. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CYM5442 Hydrochloride: A Technical Guide for Research in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. By selectively activating S1P1, CYM5442 induces the internalization and degradation of the receptor on lymphocytes, effectively trapping them in lymph nodes.[2] This sequestration of lymphocytes, particularly autoreactive T cells, prevents their infiltration into target tissues, such as the central nervous system (CNS) in models of multiple sclerosis, thereby mitigating autoimmune-mediated inflammation and tissue damage. This technical guide provides an in-depth overview of the use of this compound in preclinical autoimmune disease research, with a focus on the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis.
Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
CYM5442 acts as a functional antagonist of the S1P1 receptor. While it initially activates the receptor, this activation leads to its internalization and subsequent degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient that normally guides its egress from lymph nodes.[2] This process of "receptor downregulation" is central to the therapeutic effect of CYM5442 and other S1P receptor modulators. The selective action of CYM5442 on S1P1 is advantageous as it may avoid off-target effects associated with non-selective S1P receptor agonists that can interact with other S1P receptor subtypes involved in various physiological processes.[1]
Signaling Pathway of CYM5442-Mediated S1P1 Activation
The binding of CYM5442 to S1P1 on a lymphocyte initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the heterotrimeric G protein. The subsequent signaling pathways are pivotal in regulating cell migration and survival.
Caption: CYM5442 binds to the S1P1 receptor, leading to the activation of downstream signaling pathways.
Data Presentation
Efficacy of CYM5442 in the EAE Mouse Model
The following table summarizes representative data on the efficacy of CYM5442 in reducing clinical signs of EAE in mice.
| Dose (mg/kg) | Administration Route | Treatment Schedule | Peak Mean Clinical Score (vs. Vehicle) | Effect on Lymphocyte Counts | Reference |
| 3 | Intraperitoneal | Daily from day -1 to day 3 post-transplant (aGVHD model) | Significantly reduced body weight loss and GVHD scores | Not specified for lymphocytes, but reduced macrophage infiltration | [1] |
| 10 | Daily | Onset of clinical signs for 12 days | Significantly reduced | Induces transient lymphopenia, recovery within 24h |
Dose-Dependent Effect of CYM5442 on Lymphopenia in Mice
This table illustrates the dose-dependent effect of CYM5442 on peripheral blood lymphocyte counts.
| Dose (mg/kg) | Time Post-Administration | % Reduction in T-cells | % Reduction in B-cells | Reference |
| 2 | 8 hours | Not specified | Not specified | |
| Not Specified | Not Specified | Not specified | Not specified |
Note: Quantitative data for CYM5442's direct impact on specific cytokine levels in EAE is an area of ongoing research. However, S1P receptor modulators are generally known to attenuate pro-inflammatory cytokine profiles, including IL-17 and IFN-γ, which are key drivers of EAE pathology.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
To prepare, mix equal volumes of MOG35-55 (dissolved in sterile PBS at 2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis).
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed that does not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).
-
Administer 200 ng of PTX in 200 µL of sterile PBS intraperitoneally (i.p.).
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX in 200 µL of sterile PBS i.p.
-
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, or PBS with a small percentage of DMSO and Tween 80 for solubility)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution.
-
-
Administration:
-
The route of administration can be intraperitoneal (i.p.), oral gavage, or subcutaneous (s.c.), depending on the experimental design.
-
The dosing volume should be appropriate for the size of the mouse (e.g., 100-200 µL for i.p. injection).
-
The timing of administration is critical. It can be prophylactic (starting before or at the time of immunization), therapeutic (starting at the onset of clinical signs), or at the peak of disease.
-
Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring system:
-
0: No clinical signs.
-
0.5: Distal limp tail.
-
1: Complete limp tail.
-
1.5: Limp tail and hindlimb weakness.
-
2: Unilateral partial hindlimb paralysis.
-
2.5: Bilateral partial hindlimb paralysis.
-
3: Complete bilateral hindlimb paralysis.
-
3.5: Complete bilateral hindlimb paralysis and unilateral forelimb weakness.
-
4: Complete paralysis (tetraplegia).
-
5: Moribund state or death.
Lymphocyte Trafficking and Sequestration Analysis by Flow Cytometry
This protocol outlines the isolation and analysis of lymphocytes from blood, spleen, and lymph nodes.
Materials:
-
Fluorescently-conjugated antibodies against murine lymphocyte surface markers (see table below).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Red Blood Cell (RBC) Lysis Buffer.
-
70 µm cell strainers.
Procedure:
-
Sample Collection:
-
At the desired time point after CYM5442 administration, collect peripheral blood via cardiac puncture or tail bleed into tubes containing an anticoagulant (e.g., EDTA).
-
Euthanize the mouse and aseptically harvest the spleen and lymph nodes (e.g., inguinal, axillary, brachial).
-
-
Single-Cell Suspension Preparation:
-
Blood: Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol. Wash the remaining leukocytes with FACS buffer.
-
Spleen and Lymph Nodes: Mechanically dissociate the organs in FACS buffer using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer. For the spleen, perform RBC lysis. Wash the cells with FACS buffer.
-
-
Staining:
-
Count the cells and adjust the concentration to 1x10^6 cells per 100 µL.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies (see suggested panel below) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different lymphocyte populations.
-
Suggested Flow Cytometry Panel for Mouse Lymphocyte Subsets:
| Marker | Cell Type | Fluorochrome Suggestion |
| CD45 | All Leukocytes | BV510 |
| CD3 | T-cells | APC |
| CD4 | Helper T-cells | FITC |
| CD8 | Cytotoxic T-cells | PE-Cy7 |
| B220 (CD45R) | B-cells | PerCP-Cy5.5 |
| CD62L | Naive/Central Memory T-cells | PE |
| CD44 | Memory/Effector T-cells | APC-Cy7 |
Histopathological Analysis of CNS Inflammation and Demyelination
This protocol describes the preparation and staining of CNS tissue for histological evaluation.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Sucrose (B13894) solutions (15% and 30% in PBS).
-
Optimal Cutting Temperature (OCT) compound.
-
Hematoxylin and Eosin (H&E) stains.
-
Luxol Fast Blue (LFB) stain.
Procedure:
-
Tissue Perfusion and Fixation:
-
At the end of the experiment, deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Transfer the tissues to 15% sucrose in PBS until they sink, then to 30% sucrose in PBS until they sink.
-
Embed the tissues in OCT compound and freeze.
-
-
Sectioning and Staining:
-
Cut 10-20 µm thick cryosections and mount them on slides.
-
H&E Staining: Stain with Hematoxylin and Eosin to visualize cellular infiltrates.
-
LFB Staining: Stain with Luxol Fast Blue to assess the degree of demyelination (myelin stains blue).
-
-
Scoring:
-
Analyze the stained sections under a microscope.
-
Score inflammation and demyelination using a semi-quantitative scale (e.g., 0 = no infiltration/demyelination, 1 = mild, 2 = moderate, 3 = severe).
-
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of CYM5442 in EAE
Caption: A generalized workflow for investigating the efficacy of CYM5442 in the EAE model.
This in-depth technical guide provides a comprehensive framework for researchers and scientists to effectively utilize this compound in the study of autoimmune diseases. The detailed protocols and structured data presentation aim to facilitate the design and execution of robust preclinical studies, ultimately contributing to the development of novel therapeutics for autoimmune disorders.
References
Understanding the Structure-Activity Relationship of CYM5442: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CYM5442, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This document details the quantitative data on its biological activity, comprehensive experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.
Introduction to CYM5442
CYM5442 is a small molecule agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1] Its selectivity for S1P1 over other S1P receptor subtypes makes it a valuable tool for studying S1P1 signaling and a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.[1] Understanding the relationship between the chemical structure of CYM5442 and its biological activity is paramount for the design of next-generation S1P1 modulators with improved efficacy and safety profiles.
Structure-Activity Relationship of CYM5442 and Related Analogs
The core structure of CYM5442 features a 1,2,4-oxadiazole (B8745197) ring, a common scaffold in many S1P receptor agonists.[2][3] The SAR of CYM5442 and its analogs reveals key structural features that govern its potency and selectivity for the S1P1 receptor.
Key Structural Features for S1P1 Agonism
-
Oxadiazole Core: The 1,2,4-oxadiazole ring serves as a central scaffold, orienting the key pharmacophoric elements for optimal interaction with the S1P1 receptor binding pocket.[2][3]
-
Diethoxyphenyl Group: The 3,4-diethoxyphenyl group attached to the oxadiazole ring is crucial for high-affinity binding. This lipophilic moiety likely engages with a hydrophobic pocket within the receptor.[4]
-
Indanyl Group: The dihydro-1H-inden-1-yl (indanyl) group provides a rigid framework that properly positions the aminoethanol side chain.[2][5]
-
Aminoethanol Side Chain: The (2-aminoethoxy) group is a critical feature for agonist activity. While S1P, the endogenous ligand, utilizes a phosphate (B84403) headgroup to interact with key residues (R120 and E121) in the S1P1 receptor, CYM5442 does not require these interactions for its activity.[6][7] This suggests a different binding mode within the receptor, likely involving hydrophobic and hydrogen-bonding interactions with other residues.
Quantitative SAR Data
The following table summarizes the in vitro activity of CYM5442 and related compounds, highlighting the impact of structural modifications on S1P1 receptor agonism.
| Compound | Structure | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3/S1P1) | Reference |
| CYM5442 | 2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)ethanol | 1.35 | >10,000 | >7400 | [8] |
| Analog 16-3b | 3-(4-(5-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)phenyl)propanoic acid | 2.1 | 2300 | 1095 | [2] |
| Analog 16-3g | 3-(4-(5-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)propanoic acid | 1.5 | >10000 | >6667 | [2] |
| S1P | Endogenous Ligand | 2.3 | - | - | [6] |
Table 1: In vitro activity of CYM5442 and related S1P1 receptor agonists.
Signaling Pathways and Mechanism of Action
CYM5442, upon binding to the S1P1 receptor, initiates a cascade of intracellular signaling events. This leads to the modulation of various cellular functions, including lymphocyte migration and endothelial barrier integrity.
Downstream Signaling of S1P1 Receptor Activation
Activation of the S1P1 receptor by CYM5442 leads to the activation of several downstream signaling pathways:
-
Gαi Pathway: The S1P1 receptor primarily couples to the Gi family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
p42/p44 MAPK (ERK) Pathway: CYM5442 stimulates the phosphorylation and activation of the p42/p44 mitogen-activated protein kinase (MAPK), also known as ERK1/2.[6][7] This pathway is involved in cell proliferation, differentiation, and survival.
-
Receptor Internalization and Ubiquitination: Prolonged agonist binding, including that of CYM5442, induces the phosphorylation, internalization, and subsequent ubiquitination of the S1P1 receptor.[4][6] This process of functional antagonism is believed to be a key mechanism for the lymphopenia induced by S1P1 agonists.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure-activity relationship of CYM5442.
S1P1 Receptor Binding Assay (Radioligand Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
Radioligand: [³²P]S1P.[9]
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[9]
-
Test compounds (e.g., CYM5442 and analogs) dissolved in DMSO.
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Dilute S1P1 receptor membranes in assay buffer to a final concentration of 1-2 µ g/well .[9]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions.
-
Add 50 µL of the diluted S1P1 receptor membranes to each well and pre-incubate for 30 minutes at room temperature.[9]
-
Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to initiate the binding reaction.[9]
-
Incubate for 60 minutes at room temperature.[9]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter plates, followed by five washes with ice-cold assay buffer.[9]
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
p42/p44 MAPK (ERK) Phosphorylation Assay (Western Blot)
This assay determines the ability of CYM5442 to induce the phosphorylation of ERK, a downstream effector of S1P1 activation.
Materials:
-
CHO-K1 or HEK293 cells transiently or stably expressing human S1P1.
-
Cell culture medium and serum.
-
CYM5442.
-
Lysis buffer (e.g., RIPA buffer).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) and Rabbit anti-p44/42 MAPK.
-
HRP-conjugated secondary antibody (anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed S1P1-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[10]
-
Treat the cells with various concentrations of CYM5442 for a specified time (e.g., 5 minutes for maximal activation).[6]
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK.
-
Quantify the band intensities to determine the fold-increase in ERK phosphorylation.
Conclusion
The structure-activity relationship of CYM5442 provides valuable insights for the rational design of novel S1P1 receptor agonists. The 1,2,4-oxadiazole scaffold, coupled with a diethoxyphenyl and an indanyl moiety, represents a promising template for developing potent and selective S1P1 modulators. The unique binding mode of CYM5442, which does not rely on interactions with the canonical phosphate-binding residues, opens new avenues for designing agonists with potentially different pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel compounds, facilitating the discovery of next-generation therapeutics targeting the S1P1 receptor.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
CYM5442 Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] As a key regulator of lymphocyte trafficking, endothelial barrier function, and other physiological processes, S1P1 is a significant target in the development of therapeutics for autoimmune diseases, inflammatory conditions, and neurodegenerative disorders. CYM5442 activates S1P1-dependent signaling pathways, including the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in activating the S1P1 receptor and its downstream signaling.
| Assay Description | Cell Line | Parameter | Value | Reference |
| S1P1 Receptor Activation | - | EC50 | 1.35 nM | [1][2] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells transfected with S1P1 | EC50 | 46 nM | [1] |
| p42/p44 MAPK Phosphorylation (R120A mutant S1P1) | CHO-K1 cells | EC50 | 67 nM | [1] |
| p42/p44 MAPK Phosphorylation (E121A mutant S1P1) | CHO-K1 cells | EC50 | 134 nM | [1] |
Signaling Pathway
This compound selectively binds to and activates the S1P1 receptor, a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades, most notably the phosphorylation and activation of the p42/p44 MAPK (ERK1/2) pathway. Additionally, CYM5442 has been shown to modulate the NF-κB signaling pathway via β-arrestin 2, leading to anti-inflammatory effects.[4][5]
Caption: Signaling pathway of this compound upon S1P1 receptor activation.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro characterization of CYM5442.
Protocol 1: p42/p44 MAPK Phosphorylation Assay
This protocol describes how to measure the activation of the p42/p44 MAPK pathway in response to this compound treatment using a cell-based ELISA.
Materials:
-
CHO-K1 cells
-
Human S1P1 receptor cDNA plasmid
-
Transfection reagent (e.g., FuGENE HD)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Serum-free medium
-
This compound
-
p42/p44 MAPK ELISA kit (e.g., from Cell Signaling Technology)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Transfection:
-
Plate CHO-K1 cells in 10-cm dishes at 80% confluency.
-
Transfect cells with the human S1P1 receptor plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3]
-
After 24 hours, seed the transfected cells into 96-well plates and grow to confluency.
-
-
Cell Treatment:
-
Starve the cells in serum-free medium for at least 4 hours prior to treatment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the diluted this compound to the cells and incubate for the desired time (e.g., 5-10 minutes). Include a vehicle control.
-
-
ELISA:
-
Lyse the cells and perform the p42/p44 MAPK ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: S1P1 Receptor Phosphorylation Assay
This protocol details a method to assess the phosphorylation of the S1P1 receptor upon agonist stimulation using radiolabeling and immunoprecipitation.
Materials:
-
HEK293 cells stably expressing C-terminally GFP-tagged human S1P1 (S1P1-GFP)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-free medium
-
[³²P]-orthophosphate
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-GFP antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels
-
Autoradiography film or digital imager
Procedure:
-
Cell Culture and Labeling:
-
Culture S1P1-GFP expressing HEK293 cells to near confluency.
-
Incubate the cells in phosphate-free medium for 1 hour.
-
Label the cells with [³²P]-orthophosphate in phosphate-free medium for 4 hours.
-
-
Cell Treatment:
-
Treat the labeled cells with this compound (e.g., 500 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[3]
-
-
Immunoprecipitation:
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-GFP antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
-
SDS-PAGE and Autoradiography:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a digital imager to detect the phosphorylated S1P1-GFP.
-
Protocol 3: S1P1 Receptor Internalization Assay
This protocol describes a method to visualize the internalization of the S1P1 receptor from the plasma membrane upon treatment with this compound.
Materials:
-
HEK293 cells stably expressing S1P1-GFP
-
Cell culture medium
-
This compound
-
S1P1 antagonist (e.g., W146) for control experiments
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the S1P1-GFP expressing HEK293 cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Cell Treatment:
-
Microscopy:
-
Visualize the subcellular localization of S1P1-GFP using a fluorescence microscope.
-
In untreated cells, GFP fluorescence should be primarily at the plasma membrane.
-
Upon treatment with CYM5442, observe the translocation of GFP fluorescence to intracellular vesicles, indicating receptor internalization.[3][6]
-
-
Image Analysis:
-
Capture images and quantify the degree of internalization if desired using image analysis software.
-
Protocol 4: NF-κB Activation Assay (p65 Phosphorylation)
This protocol outlines a method to measure the effect of CYM5442 on the activation of the NF-κB pathway by assessing the phosphorylation of the p65 subunit via Western blotting.
Materials:
-
Human pulmonary microvascular endothelial cells (HPMEC) or other suitable cell line
-
Cell culture medium
-
Inflammatory stimulus (e.g., influenza A virus, TNF-α)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65 and anti-total-NF-κB p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to confluency in appropriate plates.
-
Pre-treat cells with varying concentrations of this compound for a designated time (e.g., 24 hours).[4]
-
Stimulate the cells with an inflammatory agent to induce NF-κB activation.
-
-
Protein Extraction:
-
Lyse the cells and determine the total protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65 and total p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: CYM5442 Hydrochloride in Murine GVHD Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CYM5442 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in preclinical mouse models of Graft-versus-Host Disease (GVHD). The following sections detail quantitative data on its efficacy, a step-by-step experimental protocol for its administration, and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Quantitative Data Summary
The efficacy of this compound in a major MHC-mismatched allogeneic bone marrow transplantation (BMT) mouse model of acute GVHD (aGVHD) has been evaluated. The key findings are summarized in the table below.
| Parameter | Control Group | CYM5442-Treated Group (3 mg/kg) | Reference |
| Survival | All mice succumbed to aGVHD | Significantly prolonged survival compared to control | [1] |
| Body Weight | Progressive weight loss | Reduced body weight loss compared to control | [1] |
| GVHD Clinical Score | Progressive increase in GVHD score | Reduced GVHD scores compared to control | [1] |
| Macrophage Infiltration in GVHD Target Organs | Significant infiltration | Significantly reduced number of macrophages | [1][2] |
| Donor T Cell Infiltration in GVHD Target Organs | Present | No significant effect on infiltration | [2] |
| Serum CCL2 and CCL7 Levels | Elevated | Decreased levels of both chemokines | [1] |
Experimental Protocols
This section outlines the detailed methodology for inducing aGVHD in a mouse model and the subsequent treatment with this compound.
Murine Model of Acute Graft-versus-Host Disease (aGVHD)
A well-established major MHC-mismatched allogeneic bone marrow transplantation model is utilized.
-
Recipient Mice: BALB/c (H2d)
-
Donor Mice: C57BL/6 (H2b)
-
Conditioning Regimen: Recipient BALB/c mice receive lethal total body irradiation (TBI) with 750 cGy from a 60Co source on day 0.[1]
-
Cell Transplantation: Within 4 hours of irradiation, recipient mice are intravenously infused with:
-
1 x 10^7 T-cell depleted bone marrow (TCD-BM) cells from C57BL/6 donors.
-
5 x 10^6 whole splenocytes from C57BL/6 donors.[1]
-
Preparation and Administration of this compound
-
Compound: this compound
-
Dosage: 3 mg/kg body weight.[1]
-
Vehicle: Water.[1]
-
Administration Route: Intraperitoneal (i.p.) injection.[1]
-
Dosing Schedule: Administered once daily, commencing on day -1 (one day prior to BMT) and continuing until day +3 post-BMT.[1]
-
Control Group: A control group should receive an equivalent volume of the vehicle (water) following the same administration schedule.
Monitoring and Assessment of aGVHD
-
Survival: Mice are monitored daily for survival.
-
Body Weight: Body weight is measured every three days as an indicator of GVHD progression.
-
Clinical GVHD Score: A clinical scoring system is used to assess the severity of GVHD based on parameters such as weight loss, posture, activity, fur texture, and skin integrity.
-
Histopathological Analysis: At specified time points, tissues from GVHD target organs (e.g., liver, spleen, intestine) can be collected for histological examination to assess the extent of cellular infiltration and tissue damage.
-
Immunophenotyping: Flow cytometry can be employed to analyze the populations of various immune cells (e.g., T cells, macrophages) in the blood, spleen, and target organs.
Visualizations: Diagrams and Workflows
Signaling Pathway of CYM5442 in aGVHD
The following diagram illustrates the proposed mechanism of action for CYM5442 in mitigating aGVHD. CYM5442, as a selective S1P1 agonist, is believed to act on endothelial cells. This interaction leads to the downregulation of chemokines CCL2 and CCL7.[1][2] The reduction in these chemokines subsequently inhibits the migration of monocytes, which are precursors to tissue-infiltrating macrophages, to the sites of inflammation in GVHD target organs.[1][2]
Experimental Workflow for CYM5442 Treatment in aGVHD Mouse Model
This diagram outlines the sequential steps of the experimental protocol for evaluating the efficacy of CYM5442 in a murine aGVHD model.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CYM5442 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and use of CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in cell culture applications.
This compound is a valuable tool for studying S1P1-mediated signaling pathways, which are implicated in various physiological processes, including immune cell trafficking, endothelial barrier function, and angiogenesis.[1][2][3] Accurate preparation of this compound is critical for obtaining reproducible and reliable experimental results.
Physicochemical Properties and Solubility Data
This compound is a white to off-white powder. Its solubility is a key factor in preparing stock solutions for cell culture experiments. The table below summarizes its solubility in common laboratory solvents.
| Property | Value | Source |
| Molecular Weight | 409.5 g/mol (free base) | [4] |
| 445.94 g/mol (hydrochloride salt) | ||
| Solubility in DMSO | Up to 100 mM | [4] |
| Solubility in Water | Up to 10 mM | [4] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvency.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare a 10 mM stock solution using the hydrochloride salt (MW: 445.94 g/mol ), dissolve 4.46 mg of the compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C for long-term stability.[5] A recommended storage duration is up to 1 month at -20°C and up to 6 months at -80°C.[5]
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution in a sterile, aqueous buffer or cell culture medium.
Materials:
-
High-concentration this compound stock solution (in DMSO)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile PBS or serum-free medium to achieve the final desired working concentration. Important: To avoid precipitation and ensure proper mixing, add the stock solution to the aqueous buffer/medium and vortex immediately. Do not add the aqueous solution to the DMSO stock.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures. For example, studies have successfully used CYM5442 at concentrations of 0.1 µM and 1 µM in human umbilical vein endothelial cells (HUVECs).[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the S1P1 signaling pathway activated by CYM5442 and the experimental workflow for its dissolution.
Caption: S1P1 signaling pathway activated by CYM5442.
Caption: Experimental workflow for dissolving CYM5442.
References
- 1. mdpi.com [mdpi.com]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM5442-Induced MAPK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for utilizing CYM5442, a potent and selective S1P1 receptor agonist, to induce Mitogen-Activated Protein Kinase (MAPK) phosphorylation in cellular assays.
CYM5442 is a valuable tool for studying S1P1 receptor signaling and its downstream effects. As a selective agonist for the sphingosine (B13886) 1-phosphate receptor 1 (S1P1), CYM5442 activates intracellular signaling cascades, including the MAPK/ERK pathway.[1][2][3] This activation is a critical event in various physiological processes, making its study essential for drug development and basic research.
Recommended Concentrations of CYM5442 for MAPK Phosphorylation
The optimal concentration of CYM5442 for inducing MAPK phosphorylation can vary depending on the cell type and experimental conditions. Below is a summary of effective concentrations reported in the literature.
| Cell Line | Agonist | Assay Type | Effective Concentration (EC50) | Notes |
| CHO-K1 (transfected with S1P1) | CYM5442 | p42/p44 MAPK ELISA | 46 nM | CYM5442 acts as a partial agonist compared to S1P.[2] |
| CHO-K1 (with R120A S1P1 mutant) | CYM5442 | p42/p44 MAPK ELISA | 67 nM | Demonstrates that CYM5442 does not require the R120 residue for activity.[1] |
| CHO-K1 (with E121A S1P1 mutant) | CYM5442 | p42/p44 MAPK ELISA | 134 nM | Shows that CYM5442 does not rely on the E121 residue for its agonistic effect.[1][2] |
| HEK293 (stably expressing S1P1-GFP) | CYM5442 | S1P1 Phosphorylation | 500 nM | Used to demonstrate time-dependent receptor phosphorylation.[2][4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | CYM5442 | Real-time PCR (downstream gene expression) | 0.1 µM and 1 µM | These concentrations significantly downregulated CCL2 and CCL7 mRNA expression.[5] |
Signaling Pathway and Experimental Workflow
CYM5442-Induced MAPK Phosphorylation Signaling Pathway
The following diagram illustrates the signaling cascade initiated by CYM5442 binding to the S1P1 receptor, leading to the phosphorylation of ERK (MAPK).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of CYM5442 Hydrochloride in Rats
Introduction
CYM5442 hydrochloride is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1] It acts as a functional antagonist by promoting the internalization and degradation of the S1P₁ receptor, leading to a temporary inability of lymphocytes to egress from lymphoid tissues. This results in a reversible, dose-dependent lymphopenia.[2][3] Due to its high selectivity for S1P₁ over other S1P receptor subtypes (S1P₂, S1P₃, S1P₄, and S1P₅), CYM5442 is a valuable tool for investigating the specific roles of S1P₁ signaling in various physiological and pathological processes, including autoimmune diseases, inflammation, and transplant rejection.[1][2] Notably, it is capable of penetrating the central nervous system, making it suitable for neurological studies.[1][3]
Mechanism of Action
CYM5442 activates the S1P₁ receptor, a G protein-coupled receptor (GPCR). This binding initiates a cascade of intracellular events.[4] Upon activation, the receptor is phosphorylated, which leads to its internalization from the cell surface into intracellular vesicles.[3][4] This process is followed by receptor ubiquitination, tagging it for degradation.[1][3] The sustained internalization and functional antagonism of the S1P₁ receptor is a key mechanism for its therapeutic effects. Downstream signaling pathways activated by CYM5442 include the p42/p44 MAPK (ERK1/2) pathway.[1][3] In endothelial cells, CYM5442 has been shown to suppress the activation of the NF-κB pathway through a β-arrestin 2-dependent mechanism, contributing to its anti-inflammatory effects.[5]
Application Notes
Vehicle Selection and Compound Preparation
This compound is soluble in DMSO. For in vivo studies in rats, a common vehicle formulation is a mixture of DMSO, Tween 80, and water (or sterile saline). A specific formulation used in pharmacokinetic studies is a 10:10:80 ratio of DMSO:Tween 80:water.[3] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals. For intraperitoneal injections, all substances should be sterile, and the pH of the final solution should be as close to physiological pH as possible (5-9).[6][7]
Dosage and Administration
The dosage of CYM5442 can vary significantly depending on the experimental model and desired effect.
-
For inducing lymphopenia in mice: A dose of 10 mg/kg via intraperitoneal (i.p.) injection has been shown to be effective.[3]
-
For a graft-versus-host disease model in mice: A daily i.p. dose of 3 mg/kg was administered.[2]
While these studies were conducted in mice, they provide a starting point for dose-ranging studies in rats. It is recommended to perform a pilot study to determine the optimal dose for the specific rat strain and experimental endpoint.
Pharmacokinetics in Rats
Pharmacokinetic parameters for CYM5442 have been evaluated in Sprague Dawley rats. The data provides insight into the compound's absorption, distribution, and elimination.
| Parameter | Route | Dose | Value | Reference |
| Half-life (t₁/₂) | Intravenous (i.v.) | 1 mg/kg | 50 minutes | [3] |
| Oral Gavage (P.O.) | 2 mg/kg | 3 hours | [3] | |
| Oral Bioavailability (F) | P.O. vs. i.v. | 2 mg/kg | 26% | [3] |
Table 1. Pharmacokinetic Parameters of CYM5442 in Rats.
Experimental Protocols
Protocol 1: Preparation of CYM5442 for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL dosing solution using a common vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% saline or water for injection
-
Sterile conical tubes and syringes
-
0.22 µm syringe filter
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals and the dose volume (e.g., 5 mL/kg).
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock. For a 10:10:80 vehicle, this would be 10% of the final volume. Vortex gently until fully dissolved.
-
Add Surfactant: Add an equal volume of Tween 80 to the DMSO solution (another 10% of the final volume). Mix thoroughly.
-
Final Dilution: Slowly add the sterile saline or water (80% of the final volume) to the DMSO/Tween 80 mixture while vortexing to prevent precipitation.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, protect from light and store at 4°C. Confirm stability under these conditions before use.
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol provides a step-by-step guide for safely administering CYM5442 via the intraperitoneal route.
Materials:
-
Prepared and sterilized CYM5442 dosing solution
-
Appropriately sized sterile syringes (e.g., 1 or 3 mL)
-
70% alcohol swabs
-
Personal Protective Equipment (gloves, lab coat)
Procedure:
-
Animal Restraint: Securely restrain the rat in a supine position (dorsal recumbency). The two-person technique is often preferred for safety and accuracy.[6] Tilt the animal's head slightly downwards to allow the abdominal organs to shift forward, away from the injection site.[8][9]
-
Identify Injection Site: The preferred injection site is the lower right abdominal quadrant. This location avoids the cecum, which is typically on the left side, and the urinary bladder in the midline.[6][8][10]
-
Site Preparation: Swab the injection site with a 70% alcohol wipe.[8]
-
Needle Insertion: Using a new sterile needle and syringe for each animal, insert the needle (bevel up) at a 10 to 45-degree angle to the abdominal wall.[8][9]
-
Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel (blood in the hub) or an organ like the bladder (urine in the hub). If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8][10]
-
Injection: If aspiration is clear, slowly and steadily inject the calculated volume of the CYM5442 solution into the peritoneal cavity. The maximum recommended injection volume is 10 mL/kg.[6]
-
Withdrawal and Monitoring: Smoothly withdraw the needle. Return the animal to its cage and monitor it for any immediate adverse reactions such as bleeding or distress.[6]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study in rats using CYM5442.
References
- 1. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
Application Notes and Protocols for CYM5442 Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist, for research applications. Detailed protocols for key in vitro and in vivo experiments are included to facilitate experimental design and execution.
Introduction
This compound is a small molecule agonist that exhibits high selectivity for the S1P₁ receptor, a G protein-coupled receptor critically involved in regulating lymphocyte trafficking, endothelial barrier function, and neuronal protection.[1][2][3] Unlike endogenous ligands, CYM5442 activates S1P₁ through a novel hydrophobic pocket, making it a valuable tool for dissecting S1P₁-specific signaling pathways.[1] Its ability to cross the blood-brain barrier further extends its utility to neurological research.[1][4]
Suppliers: this compound for research purposes is available from various suppliers, including AdooQ Bioscience, BioCrick, R&D Systems, and MedchemExpress.[4][5][6]
Mechanism of Action
CYM5442 acts as a full agonist at the S1P₁ receptor.[1][7] Upon binding, it initiates a cascade of intracellular events:
-
Receptor Activation: CYM5442 binding stabilizes an active conformation of the S1P₁ receptor.
-
G-protein Signaling: The activated receptor couples to Gi proteins, leading to downstream signaling, including the activation of the p42/p44 MAPK (ERK) pathway.[4][6]
-
Receptor Internalization and Degradation: Prolonged agonism by CYM5442 leads to S1P₁ receptor phosphorylation, ubiquitination, and subsequent internalization.[1][8] This functional antagonism effectively sequesters lymphocytes in lymph nodes by rendering them unresponsive to the natural S1P gradient that governs their egress.[2][3][9]
This mechanism of action makes CYM5442 a powerful tool for studying immune modulation, neuroinflammation, and vascular biology.
Data Summary
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: In Vitro Activity and Selectivity of CYM5442
| Parameter | Value | Cell Line/Assay | Reference |
| EC₅₀ (S1P₁ Agonism) | 1.35 nM | In vitro functional assay | [4][5] |
| EC₅₀ (p42/p44 MAPK) | 46 nM | CHO-K1 cells with S1P₁ | [6] |
| S1P₂ Activity | Inactive | Receptor binding/functional assay | [6] |
| S1P₃ Activity | Inactive | Receptor binding/functional assay | [6] |
| S1P₄ Activity | Inactive | Receptor binding/functional assay | [6] |
| S1P₅ Activity | Inactive | Receptor binding/functional assay | [6] |
Table 2: In Vivo Effects and Pharmacokinetics of CYM5442 in Mice
| Parameter | Value | Dosing | Reference |
| B-Lymphocyte Reduction | ~65% | 10 mg/kg, i.p., 5 hours | [1] |
| T-Lymphocyte Reduction | ~85% | 10 mg/kg, i.p., 5 hours | [1] |
| Oral Bioavailability (F) | 26% | N/A | [1] |
| Half-life (t₁/₂) | 3 hours | P.O. administration | [1][7] |
| Brain:Plasma Ratio | ~13:1 | 10 mg/kg, i.p., 2 hours | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway of CYM5442 and a typical experimental workflow.
Caption: CYM5442 activates the S1P1 receptor, leading to G-protein signaling and receptor internalization.
Caption: Workflow for inducing and measuring lymphopenia in mice using CYM5442.
Caption: Mechanism of CYM5442-mediated inhibition of monocyte migration via endothelial cells.
Experimental Protocols
Protocol 1: In Vitro S1P₁ Receptor Activation (p42/p44 MAPK Phosphorylation Assay)
This protocol describes how to measure the activation of the p42/p44 MAPK (ERK1/2) pathway in response to CYM5442 stimulation in cells overexpressing the S1P₁ receptor.
Materials:
-
CHO-K1 or HEK293 cells stably transfected with human S1P₁ receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Serum-free medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p42/p44 MAPK (anti-p-ERK1/2) and anti-total-p42/p44 MAPK (anti-t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting detection reagents.
Procedure:
-
Cell Culture: Plate S1P₁-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal MAPK activation.
-
Stimulation: Prepare serial dilutions of CYM5442 in serum-free medium (e.g., final concentrations from 1 nM to 1 µM). Add the diluted compound to the cells and incubate for 5-10 minutes at 37°C.[1] Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody against total p42/p44 MAPK for normalization. Quantify band intensities using densitometry software.
Protocol 2: In Vivo Lymphopenia Induction in Mice
This protocol details the procedure for inducing acute lymphopenia in mice using CYM5442, a key pharmacodynamic endpoint for S1P₁ receptor agonists.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).[1]
-
This compound.
-
Vehicle: Sterile water or 0.5% methylcellulose (B11928114) in water.
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
EDTA-coated blood collection tubes.
-
Automated hematology analyzer or flow cytometer for lymphocyte counting.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment, following institutional guidelines for animal care.
-
Compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25 g mouse with a 250 µL injection volume).
-
Administration:
-
Divide mice into at least two groups: Vehicle control and CYM5442-treated.
-
Administer a single i.p. injection of CYM5442 (e.g., 10 mg/kg) or an equivalent volume of vehicle.[1]
-
-
Blood Collection: At a predetermined time point (e.g., 5 hours post-injection), euthanize the mice and collect whole blood via cardiac puncture into EDTA-coated tubes.[1]
-
Lymphocyte Analysis:
-
Analyze the whole blood samples using an automated hematology analyzer to determine the total white blood cell (WBC) count and lymphocyte percentage.
-
Alternatively, use flow cytometry with antibodies against B cell (e.g., B220) and T cell (e.g., CD3) markers for more detailed analysis.
-
-
Data Analysis: Calculate the absolute lymphocyte count for each animal. Compare the mean lymphocyte counts between the vehicle and CYM5442-treated groups using an appropriate statistical test (e.g., Student's t-test). Express the reduction in lymphocytes as a percentage of the vehicle control.
Protocol 3: In Vitro Endothelial Chemokine Expression Assay
This protocol is for assessing the effect of CYM5442 on the expression of inflammatory chemokines in endothelial cells, relevant to its role in modulating immune cell migration.[7][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).[7]
-
Endothelial cell growth medium.
-
This compound stock solution (10 mM in DMSO).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., CCL2, CCL7) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
Cell Culture: Culture HUVECs in appropriate flasks or plates until they reach confluency.
-
Treatment: Treat the HUVEC monolayers with CYM5442 at various concentrations (e.g., 0.1 µM, 1 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[7]
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR):
-
Set up qPCR reactions using cDNA, qPCR master mix, and specific primers for CCL2, CCL7, and the housekeeping gene.
-
Run the reactions on a real-time PCR system.
-
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels in CYM5442-treated cells to the vehicle-treated control.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Lymphopenia Induced by CYM5442
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Activation of S1P1 on lymphocytes is a key regulator of their egress from secondary lymphoid organs. Agonists of S1P1, such as CYM5442, induce the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient that normally guides their exit. This leads to the sequestration of lymphocytes in lymph nodes and a subsequent reduction in circulating lymphocytes, a condition known as lymphopenia.[1] This transient and reversible lymphopenia makes S1P1 agonists like CYM5442 promising therapeutic candidates for autoimmune diseases and in transplantation.
Flow cytometry is an essential tool for the detailed analysis of CYM5442-induced lymphopenia. It allows for the precise quantification of various lymphocyte subsets in peripheral blood, providing critical insights into the compound's pharmacodynamic effects. These application notes provide detailed protocols for the flow cytometric analysis of lymphocyte populations in a murine model following treatment with CYM5442.
Data Presentation: Quantitative Effects of CYM5442 on Lymphocyte Subsets
Treatment with CYM5442 induces a rapid and significant, yet transient, reduction in peripheral blood lymphocytes. The following tables summarize the expected quantitative changes in key lymphocyte populations in mice following a single administration of CYM5442.
Table 1: Effect of CYM5442 on Peripheral Blood Lymphocyte Counts in Mice
| Treatment Group | Time Post-Dose | Total Lymphocytes (cells/µL) | % of Baseline |
| Vehicle | - | 5,500 ± 450 | 100% |
| CYM5442 (10 mg/kg) | 4 hours | 1,200 ± 250 | ~22% |
| CYM5442 (10 mg/kg) | 24 hours | 5,100 ± 500 | ~93% |
Data are presented as mean ± standard deviation. Values are estimated based on graphical representations from preclinical studies.[2]
Table 2: Differential Effects of CYM5442 on T and B Lymphocyte Subsets in Mouse Peripheral Blood
| Lymphocyte Subset | Vehicle (% of Total Lymphocytes) | CYM5442 (4 hours Post-Dose) (% of Total Lymphocytes) | Vehicle (Absolute Count, cells/µL) | CYM5442 (4 hours Post-Dose) (Absolute Count, cells/µL) |
| T-Lymphocytes (CD3+) | 70 ± 5% | 65 ± 7% | 3,850 ± 315 | 780 ± 163 |
| B-Lymphocytes (CD19+) | 25 ± 4% | 30 ± 6% | 1,375 ± 110 | 360 ± 75 |
Data are presented as mean ± standard deviation. Percentages represent the proportion of the specified subset within the total lymphocyte population. Absolute counts are calculated based on the data in Table 1. Values are estimated from published graphical data.[2]
Table 3: Expected Changes in Naive and Memory T-Cell Subsets in Peripheral Blood After CYM5442 Treatment
| T-Cell Subset | Vehicle (% of CD4+ or CD8+ T-Cells) | CYM5442 (4 hours Post-Dose) (% of CD4+ or CD8+ T-Cells) |
| Naive T-Cells (CD44lo CD62L+) | 60 - 70% | Significantly Reduced |
| Central Memory T-Cells (CD44hi CD62L+) | 15 - 25% | Proportionally Increased |
| Effector Memory T-Cells (CD44hi CD62L-) | 10 - 20% | Proportionally Increased |
This table provides an expected trend based on the known mechanism of S1P1 agonists, which primarily affects the egress of naive and central memory T-cells that circulate through lymph nodes.[3][4]
Experimental Protocols
Protocol 1: In Vivo Dosing of CYM5442 in Mice
This protocol describes the administration of CYM5442 to mice to induce lymphopenia.
Materials:
-
CYM5442
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
C57BL/6 mice (8-12 weeks old)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of CYM5442 in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Acclimate mice to handling and the oral gavage procedure for several days prior to the experiment.
-
On the day of the experiment, weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Administer CYM5442 or vehicle to the respective groups of mice via oral gavage.
-
Collect peripheral blood samples at specified time points (e.g., 4 hours and 24 hours post-dose) for flow cytometry analysis.
Protocol 2: Preparation of Single-Cell Suspensions from Mouse Peripheral Blood
This protocol details the preparation of lymphocytes from whole blood for flow cytometric staining.
Materials:
-
Mouse peripheral blood collected in EDTA-coated tubes
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Microcentrifuge tubes
Procedure:
-
Collect 50-100 µL of peripheral blood from each mouse into an EDTA-coated microcentrifuge tube.
-
Add 1 mL of RBC Lysis Buffer to each tube.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant, leaving the leukocyte pellet.
-
Wash the cell pellet by resuspending in 1 mL of FACS Buffer and centrifuging at 300 x g for 5 minutes.
-
Repeat the wash step.
-
Resuspend the final cell pellet in 100 µL of FACS Buffer for antibody staining.
Protocol 3: Flow Cytometry Staining for Murine Lymphocyte Subsets
This protocol provides a detailed procedure for staining murine peripheral blood lymphocytes for multi-color flow cytometry analysis.
Materials:
-
Prepared single-cell suspensions of murine peripheral blood leukocytes
-
Fc Block (e.g., anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 4 for a recommended panel)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability stain)
-
FACS tubes or 96-well plates
-
FACS Buffer
Procedure:
-
Add Fc Block to the 100 µL cell suspension and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated primary antibodies for surface markers (refer to Table 4).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1-2 mL of FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 200 µL of FACS Buffer.
-
Just prior to analysis, add a viability dye according to the manufacturer's instructions to enable the exclusion of dead cells from the analysis.
-
Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
Table 4: Recommended Antibody Panel for Detailed Immunophenotyping of Murine Lymphocytes
| Marker | Cell Type/Subset | Fluorochrome Suggestion |
| CD45 | All Leukocytes | BV510 |
| CD3e | T-Lymphocytes | FITC |
| CD19 | B-Lymphocytes | PE-Cy7 |
| CD4 | Helper T-Cells | APC |
| CD8a | Cytotoxic T-Cells | PerCP-Cy5.5 |
| CD44 | Memory/Activated T-Cells | PE |
| CD62L | Naive/Central Memory T-Cells | APC-Cy7 |
| Viability Dye | Dead Cell Exclusion | 7-AAD or other |
Mandatory Visualizations
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphatic endothelial S1P promotes naïve T cell mitochondrial function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Naive and Memory T Cells Display Opposite Migratory Responses to Sphingosine-1 Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CYM5442 Hydrochloride in a Multiple Sclerosis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 receptor modulators are a class of drugs that have shown significant efficacy in the treatment of multiple sclerosis (MS).[2][3] Their primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to inflammatory demyelination.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used animal model for MS.[6][7][8]
Mechanism of Action
CYM5442 acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and degradation of the receptor on lymphocytes.[5][9] This renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from lymph nodes.[4] A key feature of CYM5442 is its ability to induce a cyclical and reversible lymphopenia.[9] Despite the recovery of peripheral lymphocyte counts within 24 hours of a single dose, its sustained presence in the CNS contributes to its therapeutic effect.[9] Within the CNS, CYM5442 has been shown to suppress the expression of S1P1 on neurons and astrocytes, which may also contribute to its neuroprotective effects.[4][9]
Data Presentation
The following tables summarize the quantitative data from studies using CYM5442 in the MOG35-55 induced EAE model in C57BL/6 mice.
Table 1: Effect of CYM5442 on EAE Clinical Scores
| Treatment Group | Dose | Mean Clinical Score (Day 21) | p-value vs. Vehicle |
| Vehicle | - | 2.33 ± 0.10 | - |
| CYM5442 | 10 mg/kg | 0.86 ± 0.14 | < 0.001 |
| Fingolimod | 1 mg/kg | 0.83 ± 0.42 | < 0.001 |
| Data adapted from a study by Gonzalez-Cabrera et al.[9] |
Table 2: Effect of CYM5442 on Peripheral Blood Lymphocyte Counts in EAE Mice
| Treatment Group | Time Post-Dose | T-Lymphocytes (% of Vehicle) | B-Lymphocytes (% of Vehicle) |
| CYM5442 | 3 hours | Significantly Reduced | Significantly Reduced |
| CYM5442 | 24 hours | Recovered to near untreated levels | Recovered to near untreated levels |
| Fingolimod | 3 hours | Significantly Reduced | Significantly Reduced |
| Fingolimod | 24 hours | Remained Significantly Reduced | Remained Significantly Reduced |
| Data summarized from a study by Gonzalez-Cabrera et al.[9] |
Table 3: Effect of CYM5442 on Plasma Cytokine Levels in EAE Mice (24h post-last dose)
| Treatment Group | Interleukin 17 (pg/mL) | Interleukin 1β (pg/mL) |
| Vehicle | ~120 | ~15 |
| CYM5442 | Significantly Reduced | Significantly Reduced |
| Fingolimod | Significantly Reduced | Significantly Reduced |
| Data interpretation from a study by Gonzalez-Cabrera et al.[9] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[6][9][10]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
Isoflurane or other appropriate anesthetic
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of MOG35-55 peptide in CFA.
-
A common concentration is 1-2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed (a drop should not disperse in water).
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flanks.
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer PTX intraperitoneally (i.p.).
-
A typical dose is 100-200 ng of PTX in 100 µL of sterile PBS per mouse.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and body weight starting from day 7 post-immunization.
-
Clinical scoring is typically performed using the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
This compound Administration
This protocol outlines the therapeutic administration of this compound to EAE-induced mice.
Materials:
-
This compound
-
Sterile water for injection or other appropriate vehicle
-
EAE-induced mice exhibiting clinical signs
Procedure:
-
Drug Preparation:
-
Dissolve this compound in sterile water to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Prepare fresh daily.
-
-
Administration:
-
Begin treatment upon the onset of clinical signs of EAE (typically around day 10-14 post-immunization).
-
Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[9]
-
The control group should receive an equal volume of the vehicle.
-
-
Continued Monitoring:
-
Continue daily treatment and monitoring of clinical scores and body weight for the duration of the study (e.g., 12-21 days of treatment).[9]
-
Histological Analysis of CNS Tissue
This protocol provides a general outline for assessing inflammation and demyelination in the CNS.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for myelin)
-
Antibodies for immunohistochemistry (e.g., anti-CD4 for T-cells, anti-Iba1 for microglia/macrophages)
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Transfer the tissues to 15% sucrose in PBS until they sink, then to 30% sucrose in PBS until they sink.
-
Embed the tissues in OCT compound and freeze.
-
-
Sectioning and Staining:
-
Cut cryosections (e.g., 10-20 µm) and mount on slides.
-
Perform H&E staining to visualize cellular infiltrates.
-
Perform Luxol Fast Blue staining to assess the degree of demyelination.
-
Perform immunohistochemistry with specific antibodies to identify different immune cell populations.
-
-
Analysis:
-
Quantify the extent of inflammation and demyelination using a scoring system or image analysis software.
-
Concluding Remarks
This compound serves as a valuable research tool for investigating the role of S1P1 receptor modulation in autoimmune neuroinflammation. Its distinct pharmacological profile, characterized by cyclical lymphopenia and sustained CNS exposure, offers a unique model to dissect the peripheral and central mechanisms of action of S1P1 agonists. The protocols provided herein offer a foundation for the successful implementation of CYM5442 in preclinical MS research. As with any experimental model, optimization of specific parameters may be necessary depending on the specific research question and laboratory conditions.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. osti.gov [osti.gov]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM5442 Hydrochloride: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 receptors are crucial in regulating immune cell trafficking and have emerged as a significant therapeutic target for autoimmune diseases and conditions with a neuroinflammatory component. CYM5442 is brain-penetrant, making it a valuable tool for investigating the role of S1P1 signaling in the central nervous system (CNS).[2] These application notes provide an overview of the use of this compound in studying neuroinflammation, complete with detailed experimental protocols and data presentation.
Neuroinflammation is a key pathological feature of various neurological disorders, including multiple sclerosis, traumatic brain injury, and neurodegenerative diseases. It involves the activation of resident CNS immune cells, such as microglia and astrocytes, and the infiltration of peripheral immune cells, leading to the production of inflammatory mediators that can cause neuronal damage.[3] CYM5442, by modulating S1P1 receptors on lymphocytes and CNS resident cells, offers a powerful approach to dissecting the mechanisms of neuroinflammation and exploring potential therapeutic interventions.
Mechanism of Action
This compound acts as a functional agonist at the S1P1 receptor. Its binding to S1P1 on lymphocytes prevents their egress from lymph nodes, leading to a reduction in circulating lymphocytes, a process known as lymphopenia.[2] This sequestration of immune cells reduces their infiltration into the CNS, thereby attenuating neuroinflammation.
Within the CNS, S1P1 receptors are expressed on astrocytes and microglia.[4][5] Activation of S1P1 signaling in these cells can modulate their inflammatory responses, including the production of cytokines and chemokines, further contributing to the neuroprotective effects of CYM5442.[5][6]
Below is a diagram illustrating the signaling pathway of S1P1 receptor activation in glial cells.
Caption: S1P1 Receptor Signaling Pathway in Glial Cells.
Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies using CYM5442.
Table 1: In Vitro Activity of CYM5442
| Parameter | Cell Line | Value | Reference |
| EC50 (S1P1 agonism) | CHO-K1 cells transfected with S1P1 | 1.35 nM | [1] |
| EC50 (p42/p44 MAPK phosphorylation) | CHO-K1 cells transfected with S1P1 | 46 nM | [1] |
Table 2: In Vivo Efficacy of CYM5442 in a Traumatic Brain Injury (TBI) Model
| Dosage | Outcome Measure | Time Point | Result vs. Vehicle | p-value | Reference |
| 3 mg/kg | Neurological Deficit Score | 1 day | 6.60 ± 1.64 vs. 9.70 ± 2.00 | p = 0.011 | [7] |
| 3 mg/kg | Neurological Deficit Score | 3 days | 4.60 ± 1.35 vs. 7.00 ± 1.94 | p = 0.0379 | [7] |
| 3 mg/kg | Neurological Deficit Score | 5 days | 2.80 ± 1.13 vs. 5.50 ± 1.71 | p = 0.0061 | [7] |
| 3 mg/kg | Neurological Deficit Score | 7 days | 1.2 ± 1.13 vs. 4.10 ± 1.44 | p = 0.0064 | [7] |
| 1 mg/kg | Neurological Deficit Score | 5 days | 3.30 ± 0.94 vs. 5.50 ± 1.71 | p = 0.0225 | [7] |
| 1 mg/kg | Neurological Deficit Score | 7 days | 1.80 ± 1.03 vs. 4.10 ± 1.44 | p = 0.0009 | [7] |
| 3 mg/kg | Brain Water Content (%) | 1 day | 79.8 ± 0.5 vs. 81.2 ± 0.6 | p < 0.05 | [7] |
| 3 mg/kg | Brain Water Content (%) | 3 days | 79.2 ± 0.4 vs. 80.5 ± 0.5 | p < 0.05 | [7] |
Table 3: In Vivo Efficacy of CYM5442 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Dosage | Outcome Measure | Time Point | Result vs. Vehicle | Reference |
| 10 mg/kg (i.p.) | Reduction in circulating T-lymphocytes | 5 hours | ~85% reduction | [2] |
| 10 mg/kg (i.p.) | Reduction in circulating B-lymphocytes | 5 hours | ~65% reduction | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects in Microglial Cells (BV-2)
This protocol describes the use of the BV-2 microglial cell line to assess the anti-inflammatory properties of this compound.
Caption: In Vitro Experimental Workflow.
Materials:
-
This compound
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of CYM5442 (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control group.
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.
-
Nitric Oxide (NO) Measurement:
-
After 24 hours of stimulation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to each sample and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Measurement:
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vivo Assessment in a Mouse Model of Traumatic Brain Injury (TBI)
This protocol outlines the evaluation of this compound in a controlled cortical impact (CCI) model of TBI in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 4. Neuronal contact upregulates astrocytic sphingosine-1-phosphate receptor 1 to coordinate astrocyte-neuron cross communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | S1P/S1PR1 signaling is involved in the development of nociceptive pain [frontiersin.org]
- 6. S1P1 Regulates M1/M2 Polarization toward Brain Injury after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CYM5442 hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM5442 hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] It activates the S1P1 receptor, which is a G protein-coupled receptor involved in regulating lymphocyte trafficking.[3] Activation of S1P1 by this compound leads to the internalization of the receptor and initiates downstream signaling cascades, such as the phosphorylation of p42/p44 Mitogen-Activated Protein Kinase (MAPK).[1][4][5] This compound is noted for its ability to penetrate the brain and induce lymphopenia (a reduction of lymphocytes in the blood) in animal models.[1][4]
S1P1 Signaling Pathway
Caption: Agonist binding to the S1P1 receptor activates a downstream signaling cascade.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is also soluble in water to a certain extent.
Data Presentation: Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 44.59 | For a related compound, it is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened, anhydrous DMSO is recommended.[5] |
| Water | 10 | ~4.46 | Described as moderately water-soluble.[4] |
Note: The molecular weight of this compound is 445.94 g/mol . This value may vary between batches due to hydration, so always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.[1]
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound in an aqueous buffer (e.g., PBS, cell culture media). What should I do?
Difficulty dissolving this compound in aqueous solutions is a common issue. This is often due to the compound precipitating out of solution when a concentrated DMSO stock is diluted into an aqueous buffer. Follow this troubleshooting workflow:
Troubleshooting Workflow for Aqueous Solubility
References
- 1. bio-techne.com [bio-techne.com]
- 2. adooq.com [adooq.com]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the In Vivo Bioavailability of CYM5442 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM5442 hydrochloride. Our goal is to help you overcome common challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of CYM5442?
A1: CYM5442 has been reported to be modestly orally bioavailable in rats, with a bioavailability (F) of 26%.[1] The half-life (t1/2) after oral administration was 3 hours, compared to 50 minutes following intravenous (i.v.) administration.[1]
Q2: What are the known solubility properties of this compound?
Q3: this compound is an S1P1 agonist. What is the general signaling pathway it activates?
A3: CYM5442 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Upon activation, S1P1 receptors can initiate several downstream signaling cascades, including the p42/p44 MAPK (ERK) pathway.[1] This activation can lead to cellular responses like receptor internalization, phosphorylation, and ubiquitination.[1][2] In vivo, this signaling leads to the induction of lymphopenia by preventing the egress of lymphocytes from lymphoid organs.[1][3]
Troubleshooting Guide
Problem: Low or variable plasma concentrations of CYM5442 in my in vivo study.
This issue often stems from the modest oral bioavailability and moderate solubility of CYM5442. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution in GI Tract | The compound may not be fully dissolving before it is cleared from the absorption window. |
| Precipitation of Compound | The compound may dissolve in the formulation vehicle but precipitate upon contact with gastrointestinal fluids. |
| First-Pass Metabolism | A portion of the absorbed drug may be metabolized by the liver before reaching systemic circulation. |
Experimental Protocols & Formulation Strategies
Improving the bioavailability of this compound likely requires enhancing its solubility and dissolution rate. Below are several established strategies for poorly soluble drugs that you can adapt.
Strategy 1: Particle Size Reduction
Reducing the particle size increases the surface area available for dissolution.[4][5]
-
Micronization: This technique reduces particle size to the micron range (typically <10 µm).[5][6]
-
Nanonization (Nanosuspensions): Further reduction to the sub-micron range (200-600 nm) can significantly improve dissolution rates.[6][7] Nanosuspensions are stabilized by surfactants or polymers to prevent particle agglomeration.[8]
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Preparation: Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Milling: Introduce the pre-suspension into a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process: Mill at a controlled temperature for a sufficient duration to achieve the desired particle size.
-
Characterization: Analyze the particle size distribution using techniques like laser diffraction or dynamic light scattering.
-
Dosing: The resulting nanosuspension can be used for oral gavage.
Strategy 2: Formulation with Solubilizing Excipients
These approaches aim to keep the drug in a dissolved state in the gastrointestinal tract.
| Formulation Approach | Mechanism | Common Excipients |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous environment.[4] | PEG 300, PEG 400, Propylene Glycol, Ethanol.[9] |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility.[4][6] | Polysorbates (Tween 80), Sorbitan esters (Span 20), Solutol HS 15.[9] |
| Cyclodextrins | Form inclusion complexes where the hydrophobic drug molecule is held within the cyclodextrin's cavity, enhancing solubility.[4] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). |
| Lipid-Based Formulations | The drug is dissolved in lipids and oils, which can enhance absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[4][10][11] Self-emulsifying drug delivery systems (SEDDS) are a common example. | Oils (e.g., sesame oil, caprylic/capric triglycerides), Surfactants, Co-solvents. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[7][10] | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC), PEG. |
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for CYM5442 from a study in rats.[1]
| Parameter | Intravenous (i.v.) | Oral (P.O.) |
| Dose | Not Specified | Not Specified |
| Half-life (t1/2) | 50 minutes | 3 hours |
| Bioavailability (F) | - | 26% |
Experimental Workflow & Decision Making
The process of selecting an appropriate formulation strategy should be systematic. The following diagram outlines a general workflow for improving the in vivo bioavailability of a compound like CYM5442.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
Potential off-target effects of CYM5442 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CYM5442 hydrochloride. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2][3] It activates the S1P₁ receptor, leading to downstream signaling events.
Q2: Is this compound selective for the S1P₁ receptor?
Yes, CYM5442 is reported to be highly selective for the S1P₁ receptor. It is inactive against other S1P receptor subtypes, namely S1P₂, S1P₃, S1P₄, and S1P₅.[2][3]
Q3: What are the known on-target effects of this compound?
The primary on-target effects of this compound, mediated through S1P₁ activation, include:
-
Induction of lymphopenia: Sequestration of lymphocytes in secondary lymphoid organs.[1]
-
Activation of p42/p44 MAPK (ERK1/2) phosphorylation. [1][2][3]
-
S1P₁ receptor internalization and phosphorylation.
-
Modulation of endothelial cell barrier function.
-
Inhibition of macrophage recruitment.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in DMSO. The stock solution should be stored at -20°C. For experimental use, further dilutions can be made in appropriate aqueous buffers. Always refer to the manufacturer's certificate of analysis for batch-specific information on solubility and storage.
Troubleshooting Guides
Unexpected In Vitro Results
Q5: My dose-response curve with CYM5442 is biphasic (U-shaped or inverted U-shaped). What could be the cause?
A biphasic dose-response curve with a GPCR agonist like CYM5442 can be perplexing. Here are some potential causes and troubleshooting steps:
-
Receptor Desensitization/Internalization: At high concentrations, prolonged agonist binding can lead to receptor desensitization and internalization, reducing the number of functional receptors on the cell surface and leading to a decreased response.[4]
-
Troubleshooting:
-
Time-course experiment: Measure the response at both a low and a high concentration of CYM5442 over time. A waning response at the high concentration could indicate desensitization.[4]
-
Receptor internalization assay: Visualize receptor localization using techniques like immunofluorescence or a tagged receptor to observe if high concentrations of CYM5442 lead to increased internalization.[4]
-
-
-
Biased Agonism: CYM5442 might preferentially activate different downstream signaling pathways at different concentrations. If these pathways have opposing effects on your measured outcome, a biphasic curve can result.[4][5][6]
-
Troubleshooting:
-
Measure multiple downstream signals: In parallel dose-response experiments, quantify both a G-protein-mediated signal (e.g., cAMP inhibition) and a potential β-arrestin-mediated signal.[4]
-
-
-
Off-Target Effects at High Concentrations: While highly selective, at very high concentrations, off-target effects can't be entirely ruled out.
-
Troubleshooting:
-
Use a selective S1P₁ antagonist: Pre-treat your cells with a known selective S1P₁ antagonist. If the entire biphasic curve shifts to the right, it suggests the effect is on-target.[4][7]
-
Test in a null cell line: Use a cell line that does not express S1P₁ (or use siRNA to knock it down). A persistent effect at high concentrations would indicate off-target activity.[4][7]
-
-
-
Experimental Artifacts:
Q6: I am not observing the expected p42/p44 MAPK phosphorylation after CYM5442 treatment. What should I check?
Troubleshooting a lack of signal in a p42/p44 MAPK phosphorylation western blot involves several steps:
-
Positive Control: Always include a positive control to ensure your assay is working correctly. This could be a cell lysate from cells treated with a known MAPK activator (e.g., EGF or PMA).[8]
-
Antibody Performance:
-
Protein Load:
-
Ensure you are loading a sufficient amount of protein (typically 20-30 µg of whole-cell lysate).[8]
-
-
Reagent and Buffer Quality:
-
Use fresh lysis buffer containing phosphatase and protease inhibitors.
-
Ensure all buffers for western blotting are correctly prepared.
-
-
Experimental Conditions:
-
Stimulation time: The kinetics of MAPK phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time for CYM5442 in your cell system.
-
Cell health: Ensure your cells are healthy and not overly confluent, which can affect signaling responses.
-
Unexpected In Vivo Results
Q7: I am not observing the expected level of lymphopenia in my animal model. What are potential reasons?
-
Dose and Route of Administration: Ensure you are using an appropriate dose and route of administration for your animal model. Published studies can provide guidance on effective doses.
-
Timing of Blood Collection: The induction of lymphopenia is time-dependent. The peak effect is typically observed a few hours after administration. Conduct a time-course experiment to determine the optimal time point for blood collection in your model.
-
Flow Cytometry Gating Strategy: Inaccurate gating of lymphocyte populations can lead to erroneous counts. Use appropriate markers (e.g., CD45, CD3, B220) and have a consistent gating strategy.[12][13][14][15][16]
-
Compound Stability and Formulation: Ensure your this compound formulation is stable and properly prepared for in vivo administration.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| EC₅₀ (Agonist Activity) | S1P₁ | CHO-K1 cells transfected with S1P₁ | 1.35 nM | [1][2][3] |
| EC₅₀ (p42/p44 MAPK Phosphorylation) | S1P₁ | CHO-K1 cells transfected with S1P₁ | 46 nM | [3] |
| Selectivity | S1P₂, S1P₃, S1P₄, S1P₅ | - | Inactive | [2][3] |
Experimental Protocols
Protocol 1: p42/p44 MAPK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate cells (e.g., CHO-K1 or HEK293 cells expressing S1P₁) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal MAPK activity.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 5-30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][9][10][11]
-
Incubate the membrane with a primary antibody specific for phospho-p42/p44 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total p42/p44 MAPK.
-
Protocol 2: S1P₁ Receptor Internalization Assay (Immunofluorescence)
-
Cell Culture and Treatment:
-
Seed cells expressing a tagged S1P₁ receptor (e.g., GFP-tagged) onto glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat cells with this compound at the desired concentration for various time points (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on whether you are staining for intracellular targets).
-
-
Staining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
If the receptor is not fluorescently tagged, incubate with a primary antibody against the tag or the receptor for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
Visualizations
References
- 1. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. GPCR systems pharmacology: a different perspective on the development of biased therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. wardelab.com [wardelab.com]
- 13. Flow Cytometric Analyses of Lymphocyte Markers in Immune Oncology: A Comprehensive Guidance for Validation Practice According to Laws and Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometry for Diagnosis of Primary Immune Deficiencies—A Tertiary Center Experience From North India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review paper Flow cytometry as a reliable tool in diagnostics – review of basic principles, standard procedures and tests in diagnostics of primary immunodeficiencies [ceji.termedia.pl]
- 17. benchchem.com [benchchem.com]
- 18. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ENDOCYTOSIS OF LIGAND ACTIVATED SPHINGOSINE 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CYM5442 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. How should solid this compound be stored upon receipt?
Upon receipt, solid this compound should be stored at -20°C. When stored under these conditions, the compound is expected to be stable for an extended period.
2. What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
3. What is the solubility of this compound in DMSO?
This compound is soluble in DMSO up to a concentration of 100 mM (44.59 mg/mL).
4. How should stock solutions of this compound be stored?
For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes and stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
5. Can I store this compound solutions at 4°C or room temperature?
There is no available data on the stability of this compound solutions at 4°C or room temperature. It is strongly recommended to store stock solutions frozen at -20°C or -80°C to minimize potential degradation. If short-term storage at 4°C is necessary for experimental reasons, it should be for the shortest duration possible, and the solution should be freshly prepared.
6. Is this compound sensitive to light?
7. What are the potential signs of this compound degradation?
Visual indicators of degradation in the solid form can include discoloration or changes in crystallinity. In solution, the appearance of precipitates or a change in color may suggest degradation or solubility issues. For experimental validation, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical techniques such as HPLC would indicate degradation.
8. What should I do if I accidentally left my stock solution at room temperature overnight?
If a stock solution is inadvertently left at room temperature, its integrity may be compromised. It is recommended to prepare a fresh stock solution from solid material. If this is not feasible, the activity of the solution should be validated in a small-scale pilot experiment before use in critical assays.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Keep in original light-resistant packaging. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 44.59 |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.46 mg (Molecular Weight: 445.94 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Technical Support Center: Overcoming Reduced Sensitivity to CYM5442 Hydrochloride
Welcome to the technical support center for CYM5442 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound in their cell line experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand and address potential issues of reduced cellular responsiveness.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished or no response to this compound in our cell line that was previously responsive. Are we dealing with resistance?
A1: While true drug resistance (arising from genetic mutations) is a possibility with long-term drug exposure, a more common phenomenon for G protein-coupled receptor (GPCR) agonists like CYM5442 is tachyphylaxis , or rapid desensitization. CYM5442 is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Continuous or repeated exposure to an agonist can lead to receptor desensitization and internalization, rendering the cells less responsive to subsequent stimulation.[3][4][5] This is a form of functional antagonism.
Key mechanisms of desensitization for S1P1 receptors include:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the S1P1 receptor.[6][7]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[8][9]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.[4][8]
-
Receptor Downregulation: Internalized receptors can either be recycled back to the cell surface or targeted for degradation in lysosomes, leading to a reduction in the total number of receptors.[7][10]
Q2: How can we confirm if S1P1 receptor desensitization and internalization are occurring in our cell line?
A2: You can perform several experiments to investigate this. A common approach is to use immunofluorescence or flow cytometry to quantify the amount of S1P1 receptor on the cell surface before and after treatment with CYM5442. A significant decrease in surface receptor levels would indicate internalization. Western blotting can be used to assess the total levels of S1P1 protein to check for downregulation.
Q3: Our cells show reduced sensitivity to CYM5442 even after a period of rest in a drug-free medium. What could be the cause?
A3: If a reduced response persists after removing the compound and allowing for a recovery period, you might be observing long-term receptor downregulation, where the total cellular receptor protein level is decreased.[10] Alternatively, though less common for this class of compounds in typical cell culture timelines, you could be selecting for a subpopulation of cells with inherent lower sensitivity or, in cases of very prolonged culture with the drug, acquired resistance. To investigate this, you would need to perform a dose-response curve to compare the IC50/EC50 values of the treated cell line to the parental cell line.
Q4: What are the potential mechanisms of acquired resistance to a GPCR agonist like CYM5442?
A4: While not specifically documented for CYM5442, general mechanisms of acquired drug resistance in cell lines include:
-
Target Alteration: Mutations in the S1PR1 gene that prevent CYM5442 from binding effectively.[11]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the effects of S1P1 signaling.[11]
-
Increased Drug Efflux: Overexpression of drug efflux pumps that actively remove CYM5442 from the cell.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50/EC50 Values | Cell passage number variability. | Use cells within a consistent and low passage number range for all experiments.[12] |
| Variability in drug concentration or stability. | Prepare fresh drug stocks regularly and protect them from light and temperature fluctuations.[11] | |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma, as it can alter cellular metabolism and drug response.[11] | |
| No Response in a New Cell Line | Low or no S1P1 receptor expression. | Verify S1P1 expression levels using qPCR, Western blotting, or flow cytometry. Choose a cell line with known endogenous S1P1 expression or use a system with engineered S1P1 expression.[12] |
| Reduced Response After Repeated Dosing | Receptor desensitization and internalization. | Allow for a "washout" period in a drug-free medium to permit receptor resensitization. The duration will depend on the cell line and can be determined empirically. |
| Receptor downregulation. | If a washout period is ineffective, quantify total S1P1 protein levels to check for downregulation. You may need to use a fresh culture of low-passage cells. |
Experimental Protocols
Protocol 1: Generation of a CYM5442-Desensitized Cell Line
This protocol provides a general guideline for inducing S1P1 receptor desensitization through chronic exposure to CYM5442.
-
Initial IC50/EC50 Determination: Determine the initial IC50 or EC50 of CYM5442 for your parental cell line using a relevant functional assay (e.g., inhibition of cytokine production, cell migration).
-
Chronic Exposure: Begin by culturing the parental cells in a medium containing CYM5442 at a concentration equal to the IC50/EC50 value.
-
Dose Escalation: Gradually increase the concentration of CYM5442 in the culture medium as the cells adapt and resume normal proliferation. A stepwise increase of 1.5-2 fold with each passage is a common starting point.
-
Confirmation of Desensitization: After several weeks of continuous exposure, perform a dose-response assay to compare the IC50/EC50 of the desensitized cell line to the parental cell line. A significant rightward shift in the dose-response curve indicates reduced sensitivity.
Table 1: Example of IC50 Shift in a CYM5442-Desensitized Cell Line
| Cell Line | Treatment | IC50 of CYM5442 (nM) | Fold Change |
| Parental | Vehicle (DMSO) | 10 | 1 |
| Desensitized | Chronic CYM5442 | 150 | 15 |
Protocol 2: Quantification of S1P1 Receptor Internalization by Flow Cytometry
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells gently using a non-enzymatic cell dissociation buffer.
-
Treatment: Resuspend the cells in a serum-free medium and treat with CYM5442 (at a concentration of 10x EC50) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).
-
Staining: Place the cells on ice to stop internalization. Stain the cells with a primary antibody against an extracellular epitope of S1P1, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the amount of S1P1 receptor on the cell surface.
Table 2: Example of S1P1 Surface Expression Decrease After CYM5442 Treatment
| Treatment Time (minutes) | Normalized Mean Fluorescence Intensity (%) |
| 0 | 100 |
| 15 | 65 |
| 30 | 40 |
| 60 | 25 |
Visualizations
Caption: this compound signaling pathway.
Caption: S1P1 receptor desensitization and internalization workflow.
Caption: Troubleshooting logic for diminished CYM5442 response.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate (S1P) displays sustained S1P1 receptor agonism and signaling through S1P lyase-dependent receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defective sphingosine-1-phosphate receptor 1 (S1P1) phosphorylation exacerbates TH17-mediated autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CYM5442 Hydrochloride for Maximal S1P1 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CYM5442 hydrochloride, a potent and selective S1P1 receptor agonist. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: For initial in vitro experiments, a starting concentration range of 1 nM to 1 µM is recommended. The EC50 of CYM5442 for S1P1 activation is approximately 1.35 nM.[1][2][3][4] However, the optimal concentration will depend on the specific cell type, assay readout, and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration for your system.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO up to 100 mM and in dimethyl formamide (B127407) (DMF) at approximately 0.25 mg/ml.[3][4] For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.[5] Prepare stock solutions in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Is CYM5442 selective for the S1P1 receptor?
A3: Yes, CYM5442 is highly selective for the S1P1 receptor. It shows little to no activity at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) at concentrations up to 10 µM.[1][4]
Q4: What are the known downstream effects of S1P1 activation by CYM5442?
A4: Activation of S1P1 by CYM5442 is known to stimulate several downstream signaling pathways, including:
-
Receptor internalization, phosphorylation, and ubiquitination.[4][6][7][8]
-
Inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.[9]
-
Activation of PI3K and Rac1.[10]
Q5: Can CYM5442 be used in in vivo studies?
A5: Yes, CYM5442 is orally active and brain penetrant, making it suitable for in vivo studies.[1][3] It has been shown to induce lymphopenia in mice at a dose of 10 mg/kg (i.p.) and has been used at 3 mg/kg to study its effects on graft-versus-host disease.[6][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no S1P1 activation observed | Incorrect concentration: The concentration of CYM5442 may be too low. | Perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) up to a high concentration (e.g., 1-10 µM) to determine the optimal EC50 in your specific cell system. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh aliquots of the stock solution from a new vial. Always store stock solutions at -20°C or -80°C. | |
| Cell health issues: Cells may be unhealthy, have a low passage number, or be overgrown, leading to altered receptor expression or signaling. | Ensure cells are healthy and in the logarithmic growth phase. Use cells with a consistent and low passage number. | |
| Assay sensitivity: The chosen assay may not be sensitive enough to detect S1P1 activation at the concentrations used. | Consider using a more sensitive downstream readout, such as a phospho-ERK ELISA or a receptor internalization assay.[8][9] | |
| High background signal or off-target effects | Concentration too high: Very high concentrations of CYM5442 may lead to non-specific effects. | Lower the concentration of CYM5442. Stick to the concentration range determined by your dose-response experiments. |
| Contamination: The compound or cell culture may be contaminated. | Use sterile techniques and ensure the purity of your this compound. | |
| Inconsistent results between experiments | Variability in experimental conditions: Inconsistent cell density, incubation times, or reagent concentrations can lead to variability. | Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation. |
| Variability in compound preparation: Inconsistent dissolution of the compound can affect the final concentration. | Ensure complete dissolution of this compound in the solvent before preparing working solutions. Briefly vortex and visually inspect for any precipitate. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 for S1P1 Activation | 1.35 nM | In vitro binding assay | [1][2][3][4] |
| EC50 for p42/p44 MAPK Phosphorylation | 46 nM | CHO-K1 cells transfected with S1P1 | [1][4][6] |
| EC50 for S1P1 Internalization | ~25-30 nM (for S1P) | U2OS cells expressing S1P1-EGFP | [9] |
| Effective Concentration for Receptor Internalization | 500 nM | HEK293 cells expressing S1P1-GFP | [6][7][8] |
| Effective Concentration for Chemokine Regulation | 0.1 µM and 1 µM | Human umbilical vein endothelial cells (HUVECs) | [11] |
| In vivo Dose for Lymphopenia | 10 mg/kg (i.p.) | Mice | [6] |
| In vivo Dose for GVHD study | 3 mg/kg (i.p.) | Mice | [11] |
Experimental Protocols
Protocol 1: In Vitro S1P1 Activation Assay (p-ERK)
-
Cell Culture: Plate cells (e.g., CHO-K1 or HEK293 cells stably expressing human S1P1) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture in appropriate media overnight.
-
Serum Starvation: The following day, gently wash the cells with serum-free media and then incubate in serum-free media for 4-6 hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free media. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add the diluted CYM5442 or vehicle control to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined in a time-course experiment.
-
Cell Lysis: After incubation, remove the media and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: Analyze the cell lysates for phosphorylated ERK1/2 (p-ERK) and total ERK levels using either Western blotting or a p-ERK specific ELISA kit.
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the log of the CYM5442 concentration to determine the EC50 value.
Protocol 2: S1P1 Receptor Internalization Assay
-
Cell Culture: Plate U2OS or HEK293 cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP) on glass-bottom dishes or 96-well imaging plates.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control for 30-60 minutes at 37°C. A 500 nM concentration has been shown to be effective.[6][7][8]
-
Cell Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and the nuclei counterstained with a fluorescent dye like DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the internalization of the S1P1-EGFP by measuring the redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles. This can be done using image analysis software that can identify and quantify intracellular spots or vesicles.
Visualizations
Caption: S1P1 signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing CYM5442 concentration.
Caption: Troubleshooting decision tree for low S1P1 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. CYM 5442 | CAS 1094042-01-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with CYM5442 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM5442 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating S1P1, which in turn modulates various cellular processes. Notably, it has been shown to induce lymphopenia by preventing the egress of lymphocytes from lymphoid organs.[3][4] CYM5442 is selective for S1P1 and does not exhibit significant activity at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5).[2]
Q2: What are the common in vitro and in vivo applications of this compound?
-
In Vitro : CYM5442 is frequently used to study S1P1 signaling pathways, including receptor internalization, phosphorylation, and downstream signaling events like the activation of the p42/p44 MAPK pathway.[2][3] It is also utilized in studies of endothelial barrier function and cell migration.[5]
-
In Vivo : A primary application is the induction of lymphopenia to study the role of lymphocytes in various disease models.[3][4] It has been investigated for its therapeutic potential in conditions such as graft-versus-host disease (GVHD) and traumatic brain injury due to its immunomodulatory and barrier-enhancing properties.[4][6]
Q3: Is this compound a racemic mixture? Could this affect my results?
Yes, CYM5442 is supplied as an enantiomeric mixture.[3] While one study suggests this mixture does not significantly impact its pharmacology or selectivity, it is a critical point to consider.[3] Enantiomers of a chiral drug can have different biological activities, with one being more potent or even having off-target effects.[7][8][9] If you observe high variability in your results, the enantiomeric nature of the compound could be a contributing factor. For highly sensitive assays, it may be beneficial to investigate the activity of the individual enantiomers if they become commercially available.
Troubleshooting Guides
In Vitro Assay Issues
Q4: I am not observing the expected level of p42/p44 MAPK phosphorylation after treating my cells with CYM5442. What could be the issue?
Several factors could contribute to a lack of p42/p44 MAPK activation:
-
Cell Line Expressing S1P1: Confirm that your cell line endogenously expresses S1P1 at sufficient levels. If not, you may need to use a cell line that is transfected with the S1P1 receptor.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, diminishing the downstream signal.[10] Consider performing a time-course and dose-response experiment to find the optimal conditions for observing MAPK phosphorylation.
-
Compound Integrity: Ensure your this compound stock solution was prepared and stored correctly to prevent degradation.
-
Assay Conditions: Verify that your cell culture conditions, including serum concentration, are optimal for S1P1 signaling.
Q5: My cell viability/cytotoxicity assay results are inconsistent or show no effect. Why?
CYM5442 is not typically reported to be directly cytotoxic at concentrations used for S1P1 agonism.[11][12][13] If you are seeing unexpected cytotoxicity or a lack of an expected indirect effect on viability (e.g., in an inflammation model), consider the following:
-
High Concentrations: Very high concentrations of any compound can lead to off-target effects and cytotoxicity. Ensure you are using a concentration range appropriate for S1P1 activation (typically in the low nanomolar to low micromolar range).
-
Solvent Toxicity: If using DMSO to dissolve CYM5442, ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Indirect Effects: The effect of CYM5442 on cell viability is likely to be indirect and dependent on the specific biological context of your experiment. The expected outcome may not be direct cell death but rather a modulation of inflammatory responses or cell migration.
In Vivo Experiment Issues
Q6: I am not observing the expected level of lymphopenia in my animal model after administering CYM5442.
Several factors can influence the in vivo efficacy of CYM5442:
-
Route of Administration: CYM5442 has modest oral bioavailability (F=26% in rats).[3] Intraperitoneal (i.p.) injection is a more common and potentially more reliable route for achieving consistent systemic exposure.[3]
-
Dosing and Timing: The induction of lymphopenia is dose- and time-dependent.[4] A common effective dose in mice is 10 mg/kg administered i.p., with lymphopenia observed within hours.[3] You may need to optimize the dose and time point for blood collection in your specific model.
-
Vehicle Selection: For i.p. injection, CYM5442 can be dissolved in sterile water.[3] Ensure the vehicle is appropriate and does not cause any adverse effects.
-
Pharmacokinetics: CYM5442 has a relatively short half-life (around 3 hours when administered orally in rats), which should be considered when designing your experiment.[3]
General Compound Handling and Preparation
Q7: I am having trouble dissolving this compound. What is the recommended procedure?
This compound has good solubility in DMSO.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and then dilute it further in your culture medium. For in vivo studies, it can be dissolved in sterile water.
Q8: How should I prepare and store my this compound stock solution to ensure its stability?
To maintain the integrity of the compound:
-
Preparation: Prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[2]
-
Stability: A stock solution stored at -80°C is generally stable for up to 6 months, while at -20°C, it is recommended for use within 1 month.[2]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| EC50 (S1P1 agonist activity) | 1.35 nM | In vitro | [1][2] |
| EC50 (p42/p44 MAPK phosphorylation) | 46 nM | CHO-K1 cells transfected with S1P1 | [2] |
| Solubility in DMSO | 100 mM (44.59 mg/mL) | N/A | [1] |
| Oral Bioavailability (F) | 26% | Rats | [3] |
| Half-life (t1/2) | 3 hours (oral) | Rats | [3] |
Experimental Protocols
Protocol 1: In Vitro p42/p44 MAPK Phosphorylation Assay
-
Cell Culture: Plate CHO-K1 cells stably expressing human S1P1 in a suitable culture dish.
-
Starvation: Once the cells reach the desired confluency, starve them in a serum-free medium for a specified period (e.g., 4-6 hours) to reduce basal MAPK activity.
-
Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the different concentrations of CYM5442 to the cells and incubate for a short period (e.g., 5-15 minutes). Include a vehicle control (e.g., DMSO).
-
Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-p42/p44 MAPK and total p42/p44 MAPK.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated MAPK to total MAPK.
Protocol 2: In Vivo Lymphopenia Induction in Mice
-
Animal Model: Use male C57BL/6 mice (or another suitable strain).
-
Compound Preparation: Dissolve this compound in sterile water to the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration: Administer the CYM5442 solution via intraperitoneal (i.p.) injection. Include a vehicle control group receiving only sterile water.
-
Blood Collection: At a predetermined time point after injection (e.g., 5 hours), collect blood samples from the mice into EDTA-containing tubes to prevent coagulation.
-
Flow Cytometry: Perform flow cytometric analysis on the whole blood to quantify the populations of different lymphocytes (e.g., CD4+ T-cells, CD8+ T-cells, B-cells).
-
Data Analysis: Compare the lymphocyte counts in the CYM5442-treated group to the vehicle control group to determine the extent of lymphopenia.
Visualizations
Caption: S1P1 signaling pathway activated by CYM5442.
Caption: In vitro p42/p44 MAPK phosphorylation assay workflow.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterologous desensitization of the sphingosine-1-phosphate receptors by purinoceptor activation in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. researchgate.net [researchgate.net]
- 13. he01.tci-thaijo.org [he01.tci-thaijo.org]
Technical Support Center: Enantiomeric Separation of CYM5442 and its Implications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the enantiomeric separation of the S1P1 receptor agonist, CYM5442.
Frequently Asked Questions (FAQs)
Q1: What is CYM5442 and why is its enantiomeric composition relevant?
A1: CYM5442 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). It is a chiral molecule and is currently available as a racemic mixture, meaning it contains equal amounts of both of its enantiomers.[1] The enantiomeric composition is highly relevant because enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or contribute to adverse effects.[4]
Q2: Has the enantiomeric separation of CYM5442 been successfully reported?
A2: Based on available scientific literature, the successful enantiomeric separation of CYM5442 has not been reported. Researchers have noted that work was ongoing to resolve the enantiomers, but initial attempts using techniques like differential crystallization and chiral HPLC were unsuccessful.
Q3: What are the potential implications of separating the enantiomers of CYM5442?
A3: Separating the enantiomers of CYM5442 could have several significant implications:
-
Improved Therapeutic Index: If one enantiomer is more potent or solely responsible for the therapeutic effects, isolating it could lead to a drug with a better therapeutic index (a better balance between efficacy and toxicity).[1]
-
Reduced Side Effects: The inactive or less active enantiomer might contribute to off-target effects or side effects. Its removal could result in a safer drug.[5]
-
Simpler Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to complex pharmacokinetic profiles for a racemic mixture.[6][7] A single enantiomer drug can have more predictable absorption, distribution, metabolism, and excretion (ADME) properties.
-
Intellectual Property: A novel, single-enantiomer form of a drug can be eligible for new patent protection.
Q4: What are the downstream signaling pathways activated by CYM5442?
A4: CYM5442, as an S1P1 receptor agonist, activates several downstream signaling pathways upon binding to the receptor. A key pathway is the activation of p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as ERK1/2.[8] S1P1 receptor activation by CYM5442 also leads to receptor phosphorylation and internalization.[8][9] Another pathway involves the recruitment of β-arrestin 2, which can mediate the inhibition of NF-κB activation.[10]
Troubleshooting Guides for Enantiomeric Separation
Issue 1: Poor or No Resolution of Enantiomers on Chiral HPLC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical. If initial attempts with one type of CSP (e.g., polysaccharide-based) fail, screen other types (e.g., Pirkle-type, macrocyclic glycopeptide-based).[11] |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase. For normal phase, adjust the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[11] |
| Incorrect Flow Rate | Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to enhance resolution.[1] |
| Inappropriate Column Temperature | Temperature can significantly impact chiral recognition. Experiment with a range of temperatures (e.g., 10°C to 40°C) as both increasing and decreasing the temperature can improve separation.[11] |
| Presence of Water in Normal Phase | Traces of water in the mobile phase can destabilize the chiral stationary phase and affect reproducibility. Use high-purity, anhydrous solvents. |
Issue 2: Peak Tailing in Chiral Chromatography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silica Support | For basic compounds like CYM5442, interactions with residual silanol (B1196071) groups on the silica-based CSP can cause tailing. Add a small amount of a basic modifier (e.g., diethylamine (B46881), triethylamine) to the mobile phase to block these sites. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening and tailing. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent (as recommended by the manufacturer) or replace the column. |
Quantitative Data
Table 1: In Vitro Activity of Racemic CYM5442
| Assay | Cell Line | Parameter | Value | Reference |
| S1P1 Receptor Binding | - | EC50 | 1.35 nM | [12] |
| p42/p44 MAPK Activation | CHO-K1 cells with WT S1P1 | EC50 | 46 nM | [8][12] |
| p42/p44 MAPK Activation | CHO-K1 cells with R120A S1P1 mutant | EC50 | 67 nM | [12] |
| p42/p44 MAPK Activation | CHO-K1 cells with E121A S1P1 mutant | EC50 | 134 nM | [12] |
Table 2: In Vivo Effects of Racemic CYM5442 in Mice
| Effect | Dose | Time Point | Result | Reference |
| Lymphopenia | 10 mg/kg i.p. | 4 hours | Nadir of lymphocyte counts | [13] |
| Lymphocyte Recovery | 10 mg/kg i.p. | 16-24 hours | Return to pre-treatment levels | [13] |
| B-lymphocyte Reduction | - | - | ~65% decrease from vehicle | [8] |
| T-lymphocyte Reduction | - | - | ~85% decrease from vehicle | [8] |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral separation method for a compound like CYM5442.
a. Column and Mobile Phase Screening:
-
Select a range of chiral stationary phases (CSPs): Start with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) as they are broadly applicable. Include other types like Pirkle or macrocyclic glycopeptide-based columns for a comprehensive screen.
-
Prepare mobile phases for different modes:
-
Normal Phase: n-Hexane/Ethanol (90:10, v/v) and n-Hexane/Isopropanol (90:10, v/v). For basic analytes like CYM5442, add 0.1% diethylamine to the mobile phase.
-
Reversed Phase: Acetonitrile/Water with 0.1% formic acid and Methanol/Water with 0.1% formic acid.
-
-
Screening: Inject a solution of racemic CYM5442 onto each column with each mobile phase. Monitor the chromatogram for any signs of peak splitting or separation.
b. Method Optimization:
-
Select the most promising CSP and mobile phase combination from the screening step.
-
Optimize the mobile phase composition: Systematically vary the ratio of the strong and weak solvents (e.g., change the percentage of alcohol in normal phase from 5% to 20% in 5% increments).
-
Optimize the flow rate: Test flow rates from 0.5 mL/min to 1.5 mL/min to find the best balance between resolution and analysis time.
-
Optimize the column temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
p42/p44 MAPK Activation Assay
This non-radioactive assay measures the activation of p42/p44 MAPK in response to CYM5442.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human S1P1 receptor in appropriate media.
-
Cell Treatment: Seed the cells in 96-well plates. Prior to the assay, serum-starve the cells. Treat the cells with varying concentrations of CYM5442 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Immunoprecipitation (Optional but recommended for cleaner results): Use an antibody specific for phosphorylated p42/p44 MAPK to immunoprecipitate the activated kinase.
-
Western Blotting:
-
Separate the protein lysates (or immunoprecipitated proteins) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of p42/p44 MAPK (p-ERK1/2).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
To normalize, the blot can be stripped and re-probed with an antibody for total p42/p44 MAPK.
-
-
Data Analysis: Quantify the band intensities and plot the concentration-response curve to determine the EC50 value.
S1P1 Receptor Internalization Assay
This assay measures the agonist-induced internalization of the S1P1 receptor.
-
Cell Line: Use a cell line stably expressing an epitope-tagged S1P1 receptor (e.g., GFP-tagged S1P1 in HEK293 cells).
-
Cell Plating: Plate the cells on glass-bottom dishes or plates suitable for microscopy.
-
Treatment: Treat the cells with CYM5442 (e.g., 500 nM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Fix the cells with paraformaldehyde.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Observe the translocation of the fluorescently tagged S1P1 receptor from the plasma membrane to intracellular vesicles. The degree of internalization can be quantified by measuring the change in fluorescence intensity at the membrane versus the cytoplasm.
Visualizations
Caption: S1P1 signaling pathway activated by CYM5442.
Caption: Experimental workflow for chiral separation of CYM5442.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. mdpi.com [mdpi.com]
- 3. psychosocial.com [psychosocial.com]
- 4. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stereoselectivity in the pharmacodynamics and pharmacokinetics of the chiral antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of stereoselectivity on the pharmacokinetics and pharmacodynamics of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYM5442 Hydrochloride Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with CYM5442 hydrochloride in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Acute Animal Distress or Mortality (within hours of first dose) | Cardiovascular Effects: S1P1 receptor agonists can cause a transient decrease in heart rate (bradycardia), which may be severe in some animals.[1][2][3][4] Formulation Issues: The vehicle may be toxic, or the compound may have precipitated out of solution, causing an embolism.[5] Dose Too High: The initial dose may be above the maximum tolerated dose for the specific animal model. | Implement Dose-Titration: Start with a lower initial dose and gradually increase to the target dose over several days. This can mitigate the acute cardiovascular effects.[2][6] Vehicle Control: Always include a vehicle-only control group to rule out vehicle toxicity.[5] Refine Formulation: Ensure the compound is fully dissolved. Prepare fresh solutions and visually inspect for precipitates before administration. Consider alternative vehicle formulations if solubility is an issue. Conduct a Dose-Finding Study: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Labored Breathing or Respiratory Distress | Pulmonary Edema: S1P1 receptor modulation can affect vascular barrier integrity, potentially leading to transient pulmonary edema. This is a known on-target effect for some S1P1 modulators.[7] | Monitor Respiration: Closely observe animals for signs of respiratory distress, especially within the first 24 hours after administration. Dose Adjustment: The severity of pulmonary effects is likely dose-dependent. Consider reducing the dose if respiratory signs are observed.[7] Time-Course Evaluation: Be aware that this effect is often transient.[7] If non-lethal, monitor for resolution. |
| Inconsistent or No Induction of Lymphopenia | Formulation/Dosing Error: Incorrect calculation of dose, improper preparation of the dosing solution, or poor bioavailability due to the chosen vehicle.[8] Compound Degradation: The compound may not have been stored correctly or the dosing solution may be unstable. Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion between individual animals or strains. | Verify Formulation and Dose: Double-check all calculations. Ensure the compound is fully solubilized. Refer to solubility data (see Table 1). Proper Storage: Store this compound at -20°C as recommended. Prepare dosing solutions fresh for each experiment. Pharmacokinetic Assessment: If issues persist, consider a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life in your model.[8] This will help in optimizing the timing of blood collection for lymphocyte counting. |
| Unexpected Long-Term Adverse Effects (e.g., weight loss, reduced activity) | Immunosuppression: Chronic S1P1 agonism leads to sustained lymphopenia, which can increase susceptibility to opportunistic infections.[9] Off-Target Effects (Unlikely but possible): Although highly selective for S1P1, high chronic doses could potentially have unforeseen off-target effects.[10] | Animal Husbandry: Maintain animals in a specific-pathogen-free (SPF) environment to minimize the risk of infection. Health Monitoring: Implement a regular health monitoring plan, including body weight measurements and clinical scoring. Cyclical Dosing: If sustained lymphopenia is not required for the therapeutic effect, consider a dosing regimen that allows for periodic recovery of lymphocyte counts.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: CYM5442 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[10] S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. By activating S1P1 on lymphocytes, CYM5442 causes their internalization and degradation, which prevents lymphocytes from exiting secondary lymphoid organs (like lymph nodes).[12] This results in a rapid and reversible reduction of circulating lymphocytes in the blood, a condition known as lymphopenia.[8][9]
Q2: What are the expected primary pharmacological effects of CYM5442 in animals?
A2: The primary and most well-documented effect of CYM5442 in vivo is a dose- and time-dependent induction of lymphopenia.[8][13] This is characterized by a significant decrease in the number of circulating T-cells and B-cells.[8] This effect is reversible upon clearance of the compound.[8]
Q3: What are the potential toxicities or side effects of this compound in animal studies?
A3: While specific toxicology studies for CYM5442 are not widely published, potential side effects can be inferred from the S1P1 receptor agonist class. The most significant potential toxicity is cardiovascular. S1P1 receptors are present on atrial myocytes, and their activation can lead to a transient decrease in heart rate (bradycardia), particularly after the first dose.[1][4][12] Another potential, though less common, concern is transient pulmonary edema due to the role of S1P1 in maintaining vascular barrier integrity.[7]
Q4: How can I minimize the risk of cardiovascular side effects?
A4: The most effective strategy to mitigate the first-dose bradycardia is to use a dose-escalation or up-titration regimen.[2][6] Instead of administering the full target dose on the first day, begin with a fraction of the dose and gradually increase it over several days. This allows the cardiovascular system to adapt, reducing the severity of the heart rate decrease.[6]
Q5: How should I prepare this compound for in vivo administration?
A5: The preparation depends on the route of administration. This compound has good solubility in DMSO and is modestly water-soluble.[8][14] For intraperitoneal (i.p.) injections in mice, one study reports dissolving CYM5442 in sterile water.[8] Another common approach for compounds with limited aqueous solubility is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for injection, such as saline, water, or a solution containing Tween 80 or polyethylene (B3416737) glycol (PEG).[5] Always prepare a vehicle control group with the same final concentration of all solvent components.[5]
Q6: What is a typical effective dose of CYM5442 in mice?
A6: Published studies have used doses ranging from 3 mg/kg to 10 mg/kg administered intraperitoneally (i.p.) in mice to achieve significant lymphopenia and therapeutic effects in disease models.[8][13] However, the optimal dose can vary depending on the animal strain, disease model, and experimental endpoint. It is highly recommended to perform a pilot dose-response study to determine the most appropriate dose for your specific experimental conditions.
Quantitative Data Summary
Table 1: this compound Properties and Dosing Information
| Parameter | Value | Source(s) |
| Molecular Weight | 445.94 g/mol | |
| In Vitro EC50 (S1P1) | 1.35 nM | [10] |
| Solubility | DMSO: up to 100 mM (44.59 mg/mL) Water: up to 10 mM | [14] |
| Reported In Vivo Dose (Mice) | 3 mg/kg - 10 mg/kg (i.p.) | [8][13] |
| Pharmacokinetics (Rats) | Oral Bioavailability (F): 26% Half-life (t1/2): ~3 hours (oral) | [8] |
| CNS Penetration (Mice) | High (Brain-to-plasma ratio of ~13:1) | [8] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for Intraperitoneal (i.p.) Injection
-
Objective: To prepare a 1 mg/mL stock solution of this compound in a vehicle suitable for i.p. injection in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound. For example, to make 1 mL of a 1 mg/mL solution, weigh out 1 mg of the powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 10 µL of DMSO to the tube (This will constitute 1% of the final volume).
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Add 990 µL of sterile 0.9% saline to the tube to reach a final volume of 1 mL.
-
Vortex briefly to mix thoroughly. The final vehicle composition will be 1% DMSO in saline.
-
Visually inspect the solution for any precipitation before drawing it into the syringe.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Protocol 2: Dose-Titration Regimen to Mitigate Cardiovascular Effects
-
Objective: To safely administer CYM5442 to animals by gradually increasing the dose to the target level, minimizing the risk of acute bradycardia.
-
Model: This is a sample protocol for a target dose of 5 mg/kg. It should be adapted based on a preliminary dose-finding study.
-
Procedure:
-
Day 1: Administer 20% of the target dose (1 mg/kg).
-
Day 2: Administer 50% of the target dose (2.5 mg/kg).
-
Day 3: Administer 100% of the target dose (5 mg/kg).
-
Day 4 onwards: Continue with the target dose of 5 mg/kg as required by the experimental design.
-
-
Monitoring:
-
Closely monitor the animals for at least 4-6 hours after the first dose on each day of the titration phase.
-
Record observations of posture, activity level, and any signs of distress.
-
If available, use telemetry to monitor heart rate and ECG, especially on Day 1.
-
If any animal shows signs of severe distress, discontinue dosing and consult with veterinary staff.
-
Protocol 3: Monitoring for Toxicity in Animal Studies
-
Objective: To systematically monitor animals for potential adverse effects throughout the study.
-
Parameters to Monitor:
-
Daily:
-
Clinical Signs: Observe for changes in posture, activity, grooming, and respiration. Note any signs of lethargy, piloerection, or labored breathing.
-
Body Weight: Record the weight of each animal. A significant weight loss (>15-20% from baseline) is a common endpoint criterion.
-
-
Weekly (or as needed):
-
Complete Blood Count (CBC): Collect a small blood sample (e.g., via tail vein) to monitor lymphocyte counts (to confirm pharmacological effect) and other hematological parameters.
-
-
Post-Mortem:
-
Gross Necropsy: At the end of the study, perform a gross examination of all major organs.
-
Histopathology: Collect key organs (heart, lungs, liver, kidneys, spleen, lymph nodes) and preserve them in formalin for histopathological analysis to identify any potential tissue-level toxicity.
-
-
Visualizations
Caption: CYM5442 binds to the S1P1 receptor on lymphocytes, leading to its internalization and blocking cell egress from lymph nodes.
Caption: Experimental workflow for an in vivo study with CYM5442, incorporating toxicity monitoring.
Caption: Troubleshooting decision tree for addressing adverse events in animal studies with CYM5442.
References
- 1. Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigation of Initial Cardiodynamic Effects of the S1P1 Receptor Modulator Ponesimod Using a Novel Up-Titration Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
CYM5442 hydrochloride degradation products and their activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving CYM5442 hydrochloride. It includes frequently asked questions, detailed experimental protocols, and key activity data.
Important Note on Degradation Products: As of this document's last update, specific degradation products of this compound have not been extensively characterized in publicly available literature. The troubleshooting guide below focuses on proactive measures to prevent potential degradation and address common experimental issues.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
| Question | Possible Causes | Recommended Solution |
| Q1: My this compound solution appears cloudy or has precipitated. | 1. Low Solubility: The compound may have limited solubility in your chosen solvent at the desired concentration. 2. Improper Storage: The stock solution may have been stored improperly (e.g., at the wrong temperature or for too long), leading to precipitation.[1] 3. Solvent Evaporation: The solvent may have evaporated over time, increasing the compound's concentration beyond its solubility limit. | 1. Verify Solubility: this compound is soluble up to 100 mM in DMSO.[2][3] Ensure you are using an appropriate solvent and concentration. Gentle warming and vortexing may help redissolve the compound. 2. Follow Storage Guidelines: Prepare fresh stock solutions. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. 3. Use Fresh Solutions: It is best practice to use freshly prepared dilutions from a properly stored stock solution for your experiments. |
| Q2: I am not observing the expected biological activity (e.g., p42/p44 MAPK phosphorylation). | 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating dilutions can lead to a final concentration that is too low to elicit a response. 3. Cell System Issues: The cells may not express the S1P1 receptor, or the downstream signaling pathway may be compromised. 4. Assay Conditions: The incubation time or other assay parameters may not be optimal. | 1. Use Fresh Compound: Prepare new dilutions from a properly stored stock solution.[1] 2. Recalculate Dilutions: Double-check all calculations for preparing working solutions. Use a molarity calculator and account for the molecular weight (445.94 g/mol for the hydrochloride salt).[3] 3. Validate Cell Line: Confirm S1P1 receptor expression in your cell line (e.g., via qPCR or Western blot). Include a positive control (e.g., Sphingosine-1-Phosphate, S1P) to ensure the pathway is functional. 4. Optimize Assay: For p42/p44 MAPK activation in CHO-K1 cells, maximal activity is typically observed after 5 minutes of stimulation.[4] Perform a time-course experiment to determine the optimal endpoint for your specific system. |
| Q3: I am observing high variability between experimental replicates. | 1. Inconsistent Solution Preparation: Inaccuracies in pipetting or serial dilutions. 2. Compound Adsorption: The compound may adsorb to plasticware, especially at low concentrations, leading to inconsistent final concentrations. 3. Cell Plating Inconsistency: Uneven cell density across wells can lead to variable responses. | 1. Ensure Proper Mixing: Vortex stock and working solutions thoroughly before use. Use calibrated pipettes. 2. Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips for preparing and handling dilute solutions of the compound. 3. Standardize Cell Culture: Ensure a uniform, confluent monolayer of cells before starting the experiment. |
Frequently Asked Questions (FAQs)
Q4: What is this compound and what is its mechanism of action? this compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Its mechanism of action involves binding to and activating the S1P1 receptor, which is a G protein-coupled receptor (GPCR). This activation triggers several downstream signaling pathways, including the phosphorylation of p42/p44 MAPK (also known as ERK1/2).[1][3][4] Activation of S1P1 by CYM5442 also leads to receptor internalization and phosphorylation.[4][5][6] In vivo, this leads to effects such as lymphopenia (a reduction of lymphocytes in the blood).[3][4]
Q5: How selective is CYM5442 for the S1P1 receptor? CYM5442 is highly selective for the S1P1 receptor. It is reported to be inactive against the other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5).[1] This selectivity makes it a valuable tool for studying the specific roles of the S1P1 receptor without the confounding effects of activating other S1P receptors.
Q6: What are the recommended storage and handling conditions for this compound?
-
Solid Form: The solid compound should be stored at -20°C.[2][3]
-
Stock Solutions: Prepare stock solutions in DMSO.[2][3] For storage, it is recommended to keep stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q7: How should I prepare stock solutions of this compound? this compound is soluble in DMSO up to 100 mM.[2][3] To prepare a 10 mM stock solution, for example, you would dissolve 4.46 mg of this compound (MW: 445.94 g/mol ) in 1 mL of DMSO. Always use the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of CYM5442.
| Assay | Cell Line | Parameter | Value | Reference |
| S1P1 Receptor Binding/Activity | - | EC₅₀ | 1.35 nM | [1][3] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells transfected with wild-type S1P1 | EC₅₀ | 46 nM | [1] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells with R120A S1P1 mutant | EC₅₀ | 67 nM | [1] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells with E121A S1P1 mutant | EC₅₀ | 134 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro p42/p44 MAPK Phosphorylation Assay This protocol is adapted from studies using Chinese Hamster Ovary (CHO-K1) cells transiently expressing the human S1P1 receptor.[1][4]
-
Cell Culture: Culture CHO-K1 cells expressing the S1P1 receptor in an appropriate medium until they reach 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal MAPK activity.
-
Compound Preparation: Prepare serial dilutions of CYM5442 in serum-free medium.
-
Stimulation: Add the CYM5442 dilutions to the cells and incubate for 5 minutes at 37°C. This time point has been shown to yield maximal p42/p44 MAPK activation.[4]
-
Cell Lysis: After incubation, immediately place the plates on ice, aspirate the medium, and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates for phosphorylated p42/p44 MAPK and total p42/p44 MAPK levels using a suitable method such as Western blotting or a specific ELISA kit.
Protocol 2: In Vitro S1P1 Receptor Phosphorylation Assay This protocol is based on a study using HEK293 cells stably expressing S1P1 tagged with Green Fluorescent Protein (S1P1-GFP).[4][6]
-
Cell Labeling: Label S1P1-GFP expressing HEK293 cells with P³²-orthophosphate in phosphate-free medium.
-
Stimulation: Treat the labeled cells with 500 nM CYM5442 for various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the S1P1-GFP receptor using an anti-GFP antibody.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitates by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated S1P1 receptor.
Visualizations
Caption: CYM5442 activates the S1P1 receptor, leading to p42/p44 MAPK phosphorylation.
Caption: General workflow for assessing CYM5442 activity on MAPK phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYM 5442 hydrochloride | Sphingosine-1-phosphate Receptor Agonists: R&D Systems [rndsystems.com]
- 3. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of CYM5442 Hydrochloride and FTY720 (Fingolimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of CYM5442 hydrochloride and FTY720 (Fingolimod), two key modulators of the sphingosine-1-phosphate (S1P) receptor signaling pathway. The information presented is collated from preclinical studies to assist in the evaluation of these compounds for research and drug development purposes.
Executive Summary
FTY720 (Fingolimod) is a non-selective S1P receptor modulator, acting as an agonist for S1P receptors 1, 3, 4, and 5. Its phosphorylated form, FTY720-P, induces the internalization and degradation of S1P1 receptors on lymphocytes, leading to their sequestration in secondary lymphoid organs and a reduction of circulating lymphocytes. This mechanism underlies its efficacy in autoimmune disease models.
This compound is a potent and selective agonist for the S1P1 receptor. Its targeted action allows for the investigation of S1P1-specific effects and potentially offers a more refined safety profile compared to the broader activity of FTY720. In vivo studies demonstrate that CYM5442 also induces lymphopenia, a key therapeutic effect for many autoimmune conditions.
Mechanism of Action: A Visual Comparison
The primary mechanism of both compounds involves the modulation of the S1P1 receptor, which plays a crucial role in lymphocyte egress from lymph nodes.
A Comparative Guide to S1P1 Receptor Agonists: CYM5442 Hydrochloride vs. SEW2871
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1): CYM5442 hydrochloride and SEW2871. The following sections present a comprehensive analysis of their selectivity, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Look at Selectivity
The selectivity of a pharmacological agent is paramount for its utility in research and therapeutic applications. The following table summarizes the available quantitative data on the potency and selectivity of this compound and SEW2871 for the human S1P receptor subtypes.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| This compound | 1.35 | >10,000 | >10,000 | >10,000 | >10,000 |
| SEW2871 | 13 - 13.8 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. ">" indicates no significant activity was observed at concentrations up to the specified value.
Experimental Protocols: The "How" Behind the Data
The data presented above is derived from rigorous experimental procedures. Below are detailed methodologies for two key types of assays used to characterize the selectivity and functional activity of S1P1 receptor agonists.
Radioligand Binding Assay (Competitive Binding)
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of CYM5442 and SEW2871 for S1P receptor subtypes (S1P1-5).
Materials:
-
Membrane preparations from cells overexpressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5).
-
Radioligand, e.g., [³³P]S1P.
-
Test compounds: this compound and SEW2871.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of CYM5442 and SEW2871 in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It is a direct measure of the functional consequences of receptor activation.
Objective: To determine the potency (EC50) and efficacy of CYM5442 and SEW2871 in activating G-protein signaling downstream of the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing the human S1P1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compounds: this compound and SEW2871.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of CYM5442 and SEW2871 in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 30°C for 30-60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and maximal stimulation (Emax).
Mandatory Visualization: Pathways and Processes
To further elucidate the mechanisms of action and the experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Caption: S1P1 Receptor Signaling Pathway
Caption: GTPγS Binding Assay Workflow
Conclusion
Both this compound and SEW2871 are highly selective agonists for the S1P1 receptor, demonstrating negligible activity at other S1P receptor subtypes. CYM5442 exhibits approximately a 10-fold higher potency for the S1P1 receptor compared to SEW2871. The choice between these two compounds may depend on the specific requirements of the research, such as the desired potency and the experimental context. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to utilize or further characterize these valuable pharmacological tools.
W146: A Non-Competitive Antagonist of CYM5442 Hydrochloride in S1P1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of the selective S1P1 receptor agonist, CYM5442 hydrochloride, and its non-competitive antagonist, W146. The presented data, derived from published experimental findings, elucidates the inhibitory mechanism of W146 on CYM5442-induced cellular responses, offering valuable insights for researchers investigating S1P1 receptor signaling and developing novel therapeutics.
Unraveling the Interaction at the S1P1 Receptor
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor crucial for regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2] Upon binding, CYM5442 activates downstream signaling cascades. In contrast, W146 is a selective antagonist of the S1P1 receptor.[3][4] Notably, experimental evidence demonstrates that W146 acts as a non-competitive antagonist to CYM5442, suggesting it binds to a site on the receptor distinct from the agonist binding pocket, thereby inhibiting the receptor's response to CYM5442.[5][6]
Quantitative Comparison of Pharmacological Effects
The following table summarizes the quantitative and qualitative effects of this compound in the presence and absence of W146 on key S1P1 receptor-mediated signaling events.
| Parameter | This compound Alone | This compound + W146 | Reference |
| S1P1 Receptor Phosphorylation | Time-dependent increase (observed at 500 nM) | Complete abolition of CYM5442-mediated phosphorylation (at 10 µM W146) | [5][7] |
| S1P1 Receptor Internalization | Induces internalization from the plasma membrane to intracellular compartments (at 500 nM) | Complete blockade of CYM5442-induced internalization (at 10 µM W146) | [5] |
| S1P1 Receptor Ubiquitination | Stimulates receptor ubiquitination | Not explicitly stated, but expected to be inhibited | [5] |
| p42/p44 MAPK Phosphorylation (in WT CHO-K1 cells) | Partial agonist activity (70% of S1P) | Complete inhibition of CYM5442-mediated phosphorylation (at 10 µM W146) | [5] |
| p42/p44 MAPK Phosphorylation (in E121A S1P1 mutant cells) | Concentration-dependent activation (EC50 of 134 nM) | 10-fold rightward shift in the potency of CYM5442 (at 10 µM W146) | [5][6] |
| Induction of Lymphopenia in mice | Full agonist for induction and maintenance | Reverses CYM5442-induced lymphopenia | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
S1P1 Receptor Phosphorylation Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing S1P1 tagged with Green Fluorescent Protein (S1P1-GFP) are cultured to confluence.
-
Radiolabeling: The cells are labeled with 32P-orthophosphate.
-
Antagonist Pre-incubation: A subset of cells is pre-incubated with 10 µM W146 for 30 minutes.
-
Agonist Stimulation: The cells are then stimulated with 500 nM this compound for various time points.
-
Immunoprecipitation: S1P1-GFP is immunoprecipitated from cell lysates using an anti-GFP antibody.
-
Analysis: The immunoprecipitates are resolved by SDS-PAGE, and the phosphorylation status of the S1P1 receptor is determined by autoradiography.[5][7]
p42/p44 MAPK Phosphorylation Assay (ELISA)
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are transiently transfected with either wild-type (WT) S1P1 receptor cDNA or a mutant construct (e.g., E121A).
-
Serum Starvation: Transfected cells are incubated in serum-free medium for 4 hours prior to the experiment.
-
Antagonist Pre-incubation: Where required, cells are pre-incubated with 10 µM W146 for 1 hour.
-
Agonist Stimulation: Cells are stimulated for 5 minutes with increasing concentrations of this compound.
-
Analysis: The level of p42/p44 MAPK phosphorylation is quantified using a commercially available ELISA kit according to the manufacturer's instructions.[5]
Visualizing the Molecular Interactions and Workflows
The following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow to assess the non-competitive antagonism of W146.
Caption: S1P1 signaling pathway showing activation by CYM5442 and non-competitive inhibition by W146.
Caption: Experimental workflow for assessing the antagonistic effect of W146 on CYM5442-induced signaling.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
Validating the S1P1-Specific Effects of CYM5442 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CYM5442 hydrochloride's performance against other sphingosine-1-phosphate (S1P) receptor modulators, supported by experimental data. The focus is on validating the S1P1-specific effects of CYM5442, a critical aspect for its application in targeted therapeutic research.
Introduction to S1P Receptors and CYM5442
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play pivotal roles in various physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[1] Five subtypes of S1P receptors have been identified: S1P1, S1P2, S1P3, S1P4, and S1P5. The S1P1 receptor, in particular, is a key regulator of lymphocyte egress from lymphoid organs, making it an attractive target for autoimmune diseases.[2][3]
This compound is a potent and selective agonist for the S1P1 receptor.[4][5] Its high specificity is crucial for minimizing off-target effects that can arise from the activation of other S1P receptor subtypes, which are associated with side effects such as bradycardia (S1P3). This guide compares the S1P receptor selectivity profile of CYM5442 with other well-known S1P receptor modulators, providing researchers with the data to make informed decisions for their studies.
Comparative Analysis of S1P Receptor Modulators
The selectivity of CYM5442 for the S1P1 receptor is a key differentiator from other modulators. The following table summarizes the functional potency (EC50) of CYM5442 and its alternatives across the five S1P receptor subtypes. Lower EC50 values indicate higher potency.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| CYM5442 | 1.35 [4][5] | >10,000 [4][6] | >10,000 [4][6] | >10,000 [4][6] | >10,000 [4][6] |
| Fingolimod-P | ~0.3-0.6[2] | >10,000[2] | ~3[2] | ~0.3-0.6[2] | ~0.3-0.6[2] |
| SEW2871 | 13[7][8] | >10,000[7][8][9] | >10,000[7][8][9] | >10,000[7][8][9] | >10,000[7][8][9] |
| Ponesimod (B1679046) | 5.7[10][11] | >10,000 | 89.52[1] | Partial agonist (18% of S1P)[12] | Partial agonist (42% of S1P)[12] |
| Ozanimod | 1.03[10] | >10,000 | >10,000 | >10,000 | 8.6[10] |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to the active Fingolimod-phosphate (Fingolimod-P).
Signaling Pathways and Experimental Workflows
To understand the validation of CYM5442's S1P1 specificity, it is essential to visualize the underlying molecular pathways and the experimental procedures used for characterization.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are summaries of key experimental protocols used to characterize the S1P1-specific effects of compounds like CYM5442.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of CYM5442 and other compounds for each of the five S1P receptors.
-
Materials:
-
Cell membranes prepared from cell lines individually expressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.
-
Radioligand (e.g., [³³P]S1P).
-
Test compounds (CYM5442 and alternatives) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the test compound at various concentrations.
-
Add a fixed concentration of the radioligand to initiate the competition reaction.
-
Incubate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins, a proximal event in GPCR signaling, upon agonist binding.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of CYM5442 and other compounds to activate G protein signaling via each S1P receptor.
-
Materials:
-
Cell membranes expressing one of the S1P receptor subtypes.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP.
-
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound.
-
Add [³⁵S]GTPγS to the mixture.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of CYM5442 and other compounds to induce β-arrestin recruitment to the S1P1 receptor.
-
Materials:
-
Engineered cell line co-expressing the S1P1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Test compounds at various concentrations.
-
Substrate for the reporter enzyme.
-
Luminometer.
-
-
Procedure:
-
Plate the engineered cells in a microplate.
-
Add various concentrations of the test compound to the cells.
-
Incubate to allow for agonist-induced recruitment of β-arrestin to the S1P1 receptor, leading to the reconstitution of the active reporter enzyme.
-
Add the enzyme substrate.
-
Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Plot the luminescent signal against the agonist concentration to determine EC50 and Emax values.
-
Conclusion
The experimental data presented in this guide strongly support the high selectivity of this compound for the S1P1 receptor. Its negligible activity at other S1P receptor subtypes, particularly S1P3, distinguishes it from less selective modulators like Fingolimod-P. This high specificity, validated through rigorous in vitro assays, makes CYM5442 an invaluable tool for researchers investigating the specific roles of S1P1 in health and disease, and for the development of next-generation therapeutics with improved safety profiles. The detailed protocols provided herein should enable researchers to independently verify these findings and further explore the therapeutic potential of S1P1-selective agonism.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Bio-Techne [bio-techne.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ponesimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Head-to-Head Comparison of S1P1 Agonists in an Animal Model of Multiple Sclerosis
A Comparative Analysis of Fingolimod, Siponimod, and Ozanimod in Experimental Autoimmune Encephalomyelitis (EAE)
This guide provides a detailed, objective comparison of the performance of three prominent sphingosine-1-phosphate receptor 1 (S1P1) agonists—Fingolimod, Siponimod, and Ozanimod—in the context of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the preclinical efficacy of these compounds.
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have shown significant therapeutic effects in relapsing-remitting MS.[1][2] Their primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, which leads to their sequestration in lymph nodes and a subsequent reduction of their infiltration into the central nervous system (CNS).[3][4] While Fingolimod is a non-selective S1P receptor modulator, Siponimod and Ozanimod exhibit higher selectivity for S1P1 and S1P5 receptors, which is believed to contribute to a more favorable safety profile.[4][5]
Data Presentation: Comparative Efficacy in the EAE Model
The following tables summarize quantitative data from preclinical studies comparing the effects of Fingolimod, Siponimod, and Ozanimod in the EAE model.
Table 1: Effect on Peripheral Blood Lymphocytes
| Treatment Group | B Cell Percentage (of live cells) | T Cell Percentage (of live cells) | Reference |
| Vehicle | 7.08% ± 1.58% | 3.98% ± 1.10% | [2] |
| Siponimod | 1.12% ± 0.32% | 0.20% ± 0.06% | [2] |
| Fingolimod | 1.21% ± 0.27% | 0.33% ± 0.11% | [2] |
Table 2: Effect on Clinical Score in EAE
| Treatment Group | Mean Clinical Score (Peak) | Onset of Action | Reference |
| Vehicle | 3.5 | N/A | [6] |
| Fingolimod (0.3 mg/kg, p.o.) | ~1.0 | Day 2 post-treatment | [6] |
| Ozanimod (1 mg/kg, p.o.) | ~1.2 | Day 3 post-treatment | [6] |
Experimental Protocols
1. Experimental Autoimmune Encephalomyelitis (EAE) Induction
The EAE model is induced in mice to mimic the inflammatory and neurodegenerative aspects of multiple sclerosis. A common protocol involves the following steps:
-
Immunization: Mice are immunized with an emulsion containing a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, and Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of pathogenic T cells into the CNS.
-
Clinical Scoring: Following immunization, mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 indicates a moribund state or death.
2. Drug Administration
In the comparative studies, S1P1 agonists are typically administered orally (p.o.) or intraperitoneally (i.p.) either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs). Vehicle-treated groups serve as controls.
3. Histological and Flow Cytometry Analysis
-
Flow Cytometry: To assess the effect of the compounds on peripheral immune cells, blood samples are collected, and the percentages of different lymphocyte populations (e.g., B cells and T cells) are quantified using flow cytometry.[2]
-
Histology: At the end of the study, spinal cords are collected for histological analysis to assess the extent of immune cell infiltration and demyelination. Immunohistochemical staining for markers such as CD3 (T cells) and Iba1 (microglia/macrophages) is performed.[2]
Mandatory Visualization
Caption: S1P1 Receptor Signaling Pathway
Caption: Experimental Autoimmune Encephalomyelitis (EAE) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vjneurology.com [vjneurology.com]
- 6. benchchem.com [benchchem.com]
CYM5442 Hydrochloride: A Comparative Guide to S1P Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
CYM5442 hydrochloride has emerged as a valuable pharmacological tool for researchers investigating the nuanced roles of sphingosine-1-phosphate (S1P) signaling. Its high potency and selectivity for the S1P receptor subtype 1 (S1P1) make it an ideal candidate for dissecting S1P1-mediated pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of this compound's cross-reactivity with all five S1P receptor subtypes, supported by quantitative data and detailed experimental protocols.
High Selectivity of CYM5442 for the S1P1 Receptor
This compound is a potent and highly selective agonist for the human S1P1 receptor, with a reported EC50 of 1.35 nM.[1] In contrast, it demonstrates negligible activity at the other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) when tested at concentrations up to 10 µM.[2] This remarkable selectivity profile is critical for attributing observed pharmacological effects directly to the activation of the S1P1 receptor.
The functional activity of CYM5442 across the S1P receptor family has been rigorously evaluated in various cell-based assays. These studies confirm its potent agonism at S1P1 and its inactivity at S1P2, S1P3, S1P4, and S1P5.[2]
Quantitative Comparison of CYM5442 Activity at S1P Receptors
The following table summarizes the functional potency of this compound at each of the five human S1P receptor subtypes. The data is compiled from studies utilizing different functional assays tailored to the specific G-protein coupling of each receptor.
| Receptor Subtype | Functional Assay Readout | EC50 (nM) of CYM5442 |
| S1P1 | p42/p44 MAPK Phosphorylation | 1.35 |
| S1P2 | Not specified in available data | > 10,000 |
| S1P3 | cAMP Accumulation | > 10,000 |
| S1P4 | β-Arrestin Recruitment (Tango™) | > 10,000 |
| S1P5 | Not specified in available data | > 10,000 |
Data sourced from Gonzalez-Cabrera et al., 2008.[2]
Experimental Protocols
The determination of CYM5442's selectivity profile relies on robust and specific in vitro functional assays. Below are the detailed methodologies for the key experiments cited.
S1P1 Receptor Activation: p42/p44 MAPK Phosphorylation Assay
This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of S1P1 activation.
-
Cell Line: CHO-K1 cells transiently transfected with human S1P1.
-
Protocol:
-
Cells are seeded in 96-well plates and grown to approximately 90% confluency.
-
Prior to stimulation, cells are serum-starved for 4-6 hours.
-
Cells are then treated with varying concentrations of this compound for 5-10 minutes at 37°C.
-
Following stimulation, the cells are lysed, and the levels of phosphorylated p42/p44 MAPK are measured using a sandwich ELISA kit.[1][3][4][5]
-
The amount of phosphorylated MAPK is detected colorimetrically, and the data is used to generate a dose-response curve to determine the EC50 value.
-
S1P3 Receptor Activity: cAMP Accumulation Assay
This assay measures the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, a functional consequence of S1P3 activation which couples to the Gαi protein.
-
Cell Line: Stable S1P3-NFAT-bla-CHO-K1 cells.[2]
-
Protocol:
-
Cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A fixed concentration of forskolin (B1673556) is added to stimulate adenylate cyclase and elevate intracellular cAMP levels.
-
Varying concentrations of this compound are added to the cells.
-
The reaction is incubated for a defined period at room temperature.
-
The intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[6][7][8][9]
-
A decrease in the forskolin-stimulated cAMP signal indicates receptor activation.
-
S1P4 Receptor Activity: β-Arrestin Recruitment Assay (Tango™ Assay)
This assay quantifies the recruitment of β-arrestin to the activated S1P4 receptor, a universal event in GPCR desensitization.
-
Cell Line: Stable TANGO® S1P4-bla U2OS cells.[2]
-
Protocol:
-
The Tango™ assay technology utilizes a GPCR fused to a transcription factor, and a β-arrestin protein fused to a protease.
-
Cells are plated in 384-well plates and incubated with varying concentrations of this compound.
-
Agonist binding to the S1P4 receptor induces the recruitment of the β-arrestin-protease fusion protein.
-
The protease then cleaves the transcription factor from the receptor.
-
The liberated transcription factor translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene.
-
The activity of β-lactamase is measured using a FRET-based substrate, and the resulting signal is proportional to the level of β-arrestin recruitment.[10][11][12][13][14]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway activated by CYM5442 and the general workflow of the functional assays used to determine its selectivity.
Caption: S1P1 signaling pathway activated by CYM5442.
Caption: Workflow for S1P receptor functional assays.
References
- 1. PathScan® Total p44/42 MAPK (Erk1/2) Sandwich ELISA Kit (#7050) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. A new phosphospecific cell-based ELISA for p42/p44 mitogen-activated protein kinase (MAPK), p38 MAPK, protein kinase B and cAMP-response-element-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different response patterns of several ligands at the sphingosine-1-phosphate receptor subtype 3 (S1P3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
Confirming the S1P1 Receptor-Mediated Action of CYM5442 in Inflammatory Arthritis Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective S1P1 receptor agonist, CYM5442, and its mechanism of action, supported by experimental data from knockout mouse models of inflammatory arthritis. The data presented herein demonstrates the critical role of the sphingosine-1-phosphate receptor 1 (S1PR1) in the therapeutic effects of CYM5442.
Mechanism of Action: S1P1 Receptor Agonism
CYM5442 is a potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor that plays a crucial role in regulating endothelial barrier function and immune cell trafficking.[1][2] Unlike non-selective S1P receptor modulators such as FTY720 (fingolimod), which target multiple S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5), CYM5442's selectivity for S1PR1 is thought to offer a more targeted therapeutic approach with a potentially improved side-effect profile.[3] Activation of S1PR1 on endothelial cells by CYM5442 enhances vascular integrity, thereby reducing the extravasation of inflammatory mediators into tissues.[1][4]
Signaling Pathway of CYM5442
Caption: CYM5442 signaling pathway.
Validation with Endothelial Cell-Specific S1PR1 Knockout Mice
To definitively confirm that the anti-inflammatory effects of CYM5442 are mediated through the S1P1 receptor on endothelial cells, studies have utilized a mouse model of inflammatory arthritis with a conditional knockout of the S1pr1 gene specifically in endothelial cells (S1PR1 ECKO). The K/BxN serum transfer model of arthritis was employed, which mimics many features of human rheumatoid arthritis.[1][5]
Experimental Workflow
Caption: Experimental workflow for knockout model study.
Comparative Performance Data
The following tables summarize the key findings from studies comparing the effects of CYM5442 in wild-type (WT) and S1PR1 ECKO mice.
Clinical Arthritis Scores
| Group | Treatment | Outcome | Significance (p-value) |
| Wild-Type (WT) | CYM5442 (0.25 mg/kg/day) | Significantly delayed onset of arthritis compared to vehicle-treated WT mice. | < 0.05[2] |
| S1PR1 ECKO | Vehicle | Exhibited more severe arthritis compared to vehicle-treated WT mice.[1] | Not explicitly stated |
| Myeloid-Specific S1PR1 KO | CYM5442 | Attenuated arthritis, indicating the protective effect is not mediated by myeloid cells.[1] | Not explicitly stated |
Note: Detailed day-by-day clinical score data was not available in the reviewed literature.
Histological Assessment of Joint Inflammation
| Group | Treatment | Histological Findings |
| Wild-Type (WT) | Vehicle | Moderate to severe inflammation and joint damage. |
| Wild-Type (WT) | CYM5442 | Reduced inflammation and joint damage compared to vehicle-treated WT mice. |
| S1PR1 ECKO | Vehicle | More severe inflammation and joint damage compared to vehicle-treated WT mice.[1] |
Comparison with a Non-Selective S1P Receptor Modulator
While a direct comparison in the same knockout arthritis model is not available, a study in a model of acute graft-versus-host disease (aGVHD) compared CYM5442 with the non-selective S1P modulator FTY720.
| Compound | Target(s) | Dosage | Outcome in aGVHD Model |
| CYM5442 | S1PR1 | 3 mg/kg | Improved therapeutic effect compared to FTY720 at the same dose.[3] |
| FTY720 | S1PR1, S1PR3, S1PR4, S1PR5 | 3 mg/kg | Less effective than CYM5442 at the same dose.[3] |
Experimental Protocols
K/BxN Serum-Induced Arthritis Model
-
Animals: Wild-type C57BL/6 mice and mice with a conditional deletion of S1pr1 in endothelial cells (S1PR1 ECKO) are used.[1]
-
Induction of Arthritis: Arthritis is induced by intraperitoneal injections of 100 µL of K/BxN mouse serum on day 0 and day 2.[2]
-
Treatment: Mice are treated daily with an intraperitoneal injection of CYM5442 (0.25 mg/kg) or a vehicle control.[1]
-
Clinical Assessment: The severity of arthritis is evaluated daily using a clinical scoring system. Each paw is scored on a scale of 0-3 or 0-4, where scores represent ascending levels of inflammation (swelling and redness). The scores for all four paws are summed to obtain a total clinical score per mouse.[2][6]
-
Histological Analysis: At the end of the experiment, ankle joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, synovial hyperplasia, and bone/cartilage erosion.[1][2]
Conclusion
The use of endothelial cell-specific S1PR1 knockout mice provides definitive evidence that the therapeutic effects of CYM5442 in the K/BxN serum-induced arthritis model are mediated through its agonist activity on the S1P1 receptor. The targeted action of CYM5442 on S1PR1 leads to the amelioration of inflammatory arthritis, highlighting its potential as a selective therapeutic agent. In contrast, the absence of S1PR1 in endothelial cells exacerbates the disease, underscoring the critical role of this receptor in maintaining vascular integrity during inflammatory processes. Furthermore, comparative data from other disease models suggests that the selectivity of CYM5442 may offer therapeutic advantages over non-selective S1P receptor modulators.
References
- 1. Endothelial cell sphingosine 1-phosphate receptor 1 restrains VE-cadherin cleavage and attenuates experimental inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Endothelial Cell Barrier Function via Sphingosine -1 Phosphate Receptor 1 (S1PR1) – a Novel Treatment for Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial cell sphingosine 1-phosphate receptor 1 restrains VE-cadherin cleavage and attenuates experimental inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. Blocking the Sphingosine-1-Phosphate Receptor 2 (S1P2) Reduces the Severity of Collagen-Induced Arthritis in DBA-1J Mice | MDPI [mdpi.com]
Navigating FTY720 Resistance: A Comparative Analysis of CYM5442 Hydrochloride
For researchers, scientists, and drug development professionals grappling with FTY720 (Fingolimod) resistance, the selective S1P1 receptor agonist CYM5442 hydrochloride presents a promising alternative. This guide provides a comprehensive comparison of CYM5442 and FTY720, summarizing available experimental data, detailing relevant protocols, and visualizing key pathways to inform future research and development in FTY720-resistant models.
While direct experimental data on the efficacy of CYM5442 in models explicitly defined as "FTY720-resistant" is limited in the public domain, a comparative analysis of their mechanisms of action and effects in various biological systems offers valuable insights into the potential of CYM5442 to overcome resistance.
Unraveling the Mechanisms: FTY720 and CYM5442
FTY720 is a non-selective sphingosine-1-phosphate (S1P) receptor modulator, acting on S1P1, S1P3, S1P4, and S1P5 receptors.[1][2][3][4] Its therapeutic effect, particularly in multiple sclerosis, is primarily attributed to the functional antagonism of the S1P1 receptor on lymphocytes.[1][2][3] In vivo, FTY720 is phosphorylated to FTY720-phosphate, which initially acts as an agonist at the S1P1 receptor, leading to its internalization and subsequent degradation.[1][4] This process ultimately prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system.[1][2][3]
In contrast, CYM5442 is a potent and highly selective agonist for the S1P1 receptor. This selectivity may offer a more targeted approach, potentially circumventing resistance mechanisms that may arise from the broader activity of FTY720 on other S1P receptor subtypes.
Potential Mechanisms of FTY720 Resistance
Research in cancer cell lines suggests several potential mechanisms for FTY720 resistance, which could be relevant to other disease models. These include:
-
Alterations in Downstream Signaling: The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of S1P receptors.[5] Alterations in this pathway have been linked to chemoresistance, and FTY720 has been shown to inhibit this pathway in some cancer models.[5] Resistance could emerge through mutations or adaptive changes that render this pathway independent of S1P receptor modulation.
-
Autophagy: FTY720 can induce autophagy, a cellular process of self-digestion that can either promote cell death or survival.[6][7] In some contexts, autophagy can act as a survival mechanism, allowing cells to withstand the cytotoxic effects of FTY720.[6]
-
S1P1 Receptor Phosphorylation: A study in an experimental autoimmune encephalomyelitis (EAE) model demonstrated that mice with a phosphorylation-defective S1P1 receptor were less responsive to FTY720 treatment.[8] This suggests that impaired receptor phosphorylation could be a mechanism of resistance.
Comparative Efficacy in Preclinical Models
While direct comparisons in FTY720-resistant models are lacking, studies in other disease models provide valuable comparative data on the efficacy and mechanisms of FTY720 and CYM5442.
Table 1: Comparative Effects of FTY720 and CYM5442 in a Mouse Model of Acute Graft-versus-Host Disease (aGVHD)
| Parameter | FTY720 (3 mg/kg) | CYM5442 (3 mg/kg) | Reference |
| Survival | Prolonged survival | Dramatically prolonged survival (more effective than FTY720) | [9] |
| Body Weight Loss | Reduced | Reduced | [9] |
| GVHD Scores | Reduced | Reduced | [9] |
| Macrophage Infiltration in GVHD Organs | Reduced | Significantly reduced | [9] |
Table 2: Comparative Effects of FTY720 and CYM5442 on Choroidal Neovascularization (CNV) in a Mouse Model
| Treatment | Effect on CNV | Reference |
| FTY720 (oral or intravitreal) | Significantly inhibited CNV | [1] |
| CYM5442 (intravitreal) | Significantly inhibited CNV | [1] |
Table 3: Comparative Effects of FTY720 and CYM5442 on Choroidal Endothelial Cell (ChEC) Viability and Migration
| Treatment | Effect on ChEC Viability | Effect on ChEC Migration | Reference |
| FTY720 | Decreased viability | Significantly decreased migration | [1] |
| CYM5442 | Decreased viability | No significant impact on migration | [1] |
Table 4: Comparative Effects of FTY720 and CYM5442 in a Mouse Model of Atherosclerosis
| Parameter | FTY720 (0.4 mg/kg/day) | CYM5442 (2.0 mg/kg/day) | Reference |
| Blood Lymphocytes | Persistently lowered | No significant effect | [2] |
| Spleen and Lymph Node T-cells | Depleted CD4+ and CD8+ T-cells | Not reported | [2] |
| Splenocyte IL-2 Secretion | Reduced | Not reported | [2] |
| Splenic and Peritoneal Macrophage Activity | Reduced | Reduced | [2] |
| Atherosclerosis Development | Failed to affect | Failed to affect | [2] |
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow to investigate the efficacy of CYM5442 in FTY720-resistant models.
Caption: S1P1 receptor signaling cascade upon ligand binding.
Caption: A proposed workflow to study FTY720 resistance.
Experimental Protocols
The following are summaries of methodologies from studies that have compared FTY720 and CYM5442, which can be adapted for FTY720-resistance studies.
Acute Graft-versus-Host Disease (aGVHD) Model
-
Animal Model: C57BL/6 mice were used as recipients and BALB/c mice as donors.
-
Induction of aGVHD: Recipient mice were lethally irradiated and then received T-cell-depleted bone marrow cells and splenocytes from donor mice.
-
Treatment: Mice were treated daily with intraperitoneal injections of FTY720 (3 mg/kg), CYM5442 (3 mg/kg), or a control vehicle.
-
Endpoints: Survival, body weight, and clinical GVHD scores were monitored. Histopathological analysis of target organs (liver, gut, skin) was performed to assess macrophage infiltration.
-
Reference: [9]
Choroidal Neovascularization (CNV) Model
-
Animal Model: C57BL/6J mice.
-
Induction of CNV: Laser photocoagulation was used to rupture Bruch's membrane.
-
Treatment:
-
Oral gavage with FTY720.
-
Intravitreal injection of FTY720 or CYM5442.
-
-
Endpoints: The area of CNV was measured using fluorescein (B123965) angiography and choroidal flat mounts.
-
Reference: [1]
In Vitro Choroidal Endothelial Cell (ChEC) Assays
-
Cell Culture: Primary human choroidal endothelial cells were used.
-
Viability Assay: ChECs were treated with varying concentrations of FTY720 or CYM5442 for 4 days, and cell viability was assessed using a WST-1 assay.
-
Migration Assay: A Transwell migration assay was used to evaluate the effect of FTY720 and CYM5442 on ChEC migration.
-
Reference: [1]
Conclusion
While direct evidence is still emerging, the high selectivity of CYM5442 for the S1P1 receptor suggests it may be a valuable tool for overcoming resistance to the broader-spectrum S1P modulator, FTY720. The comparative data from various preclinical models highlight distinct pharmacological profiles that warrant further investigation in FTY720-resistant settings. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the potential of CYM5442 as a next-generation therapy in conditions where FTY720 efficacy is compromised.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of sphingosine 1-phosphate (S1P) receptor agonists FTY720 and CYM5442 on atherosclerosis development in LDL receptor deficient (LDL-R⁻/⁻) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjneurology.com [vjneurology.com]
- 5. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 9. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of CYM5442 and Other S1P1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of CYM5442, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, with other prominent S1P1 modulators. The data presented herein is supported by detailed experimental protocols for key functional assays to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to S1P1 Modulation
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a multitude of cellular processes by binding to five distinct G protein-coupled receptors (GPCRs), namely S1P1-5. The S1P1 receptor is highly expressed on lymphocytes and endothelial cells and plays a pivotal role in regulating immune cell trafficking, vascular development, and endothelial barrier integrity. Modulation of S1P1 signaling is a clinically validated therapeutic strategy for autoimmune diseases like multiple sclerosis. S1P1 modulators, by acting as functional antagonists, induce the internalization of the S1P1 receptor on lymphocytes, thereby sequestering them in secondary lymphoid organs and preventing their migration to sites of inflammation.[1][2]
CYM5442 is a potent and highly selective S1P1 receptor agonist that is active orally.[3][4][5][6] Unlike the endogenous ligand S1P or less selective modulators such as Fingolimod (FTY720), CYM5442's selectivity for S1P1 minimizes potential off-target effects associated with the modulation of other S1P receptor subtypes, such as S1P3-mediated cardiovascular effects.[4][7] This guide focuses on comparing the in vitro potency of CYM5442 with other S1P1 modulators through key functional assays that dissect their interaction with the receptor and subsequent downstream signaling events.
S1P1 Receptor Signaling Pathways
Upon agonist binding, the S1P1 receptor undergoes a conformational change, leading to the activation of two primary downstream signaling pathways: G protein-dependent signaling and β-arrestin-mediated signaling.
-
G Protein Signaling: S1P1 exclusively couples to the Gαi family of heterotrimeric G proteins.[8] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the Gβγ subunits can also activate other pathways, such as the PI3K-Akt and Ras-ERK pathways, which are involved in cell survival and proliferation.
-
β-Arrestin Signaling: Agonist binding also promotes the phosphorylation of the S1P1 receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins. β-arrestin recruitment desensitizes the G protein signal and initiates receptor internalization (endocytosis).[9][10] This process is the basis for the "functional antagonism" that leads to the sequestration of lymphocytes. β-arrestin can also act as a scaffold for other signaling proteins, initiating a separate wave of G protein-independent signaling.
The balance between G protein activation and β-arrestin recruitment can differ between ligands, a concept known as "biased agonism." This can lead to distinct pharmacological profiles and therapeutic outcomes.
Caption: S1P1 receptor signaling cascade upon agonist binding.
In Vitro Potency Comparison
The potency of S1P1 modulators is typically assessed using a panel of in vitro functional assays that measure distinct events in the signaling cascade. The half-maximal effective concentration (EC50) is a key metric used for comparison, representing the concentration of a compound that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
The following table summarizes the reported EC50 values for CYM5442 and other S1P1 modulators in GTPγS binding and β-arrestin recruitment assays, two cornerstone assays for characterizing G protein activation and the desensitization/internalization pathway, respectively.
| Compound | GTPγS Binding EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | Selectivity Profile |
| CYM5442 | ~46 (p44/42 MAPK)[3] | Not explicitly reported, but shown to be a full agonist for internalization[4] | Highly selective for S1P1[3][4] |
| S1P (Endogenous Ligand) | 0.90 ± 0.70[8] | 1.12 ± 0.22[8] | Binds S1P1-5 |
| Fingolimod-P (FTY720-P) | 0.27 ± 0.04 | 1.12 ± 0.22[11] | Binds S1P1, S1P3, S1P4, S1P5[7] |
| Siponimod | 0.46 ± 0.05[11] | 9.30 ± 2.79[11] | Selective for S1P1, S1P5[10][12] |
| Ozanimod | 0.20 ± 0.01[8] | 0.27 ± 0.02[8] | Selective for S1P1, S1P5[11][13][14] |
| Ponesimod | 1.1[1] | 1.5[1] | Highly selective for S1P1[1][15] |
Note: Assay conditions and cell lines can vary between studies, leading to differences in absolute EC50 values. The data presented are for comparative purposes. Fingolimod is a pro-drug that requires phosphorylation to its active form, Fingolimod-P.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure a comprehensive understanding of the data.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to a receptor. In the inactive state, Gαi is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, allowing for quantification via scintillation counting.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer typically containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., CYM5442) and a reference agonist (S1P).
-
Reaction Incubation: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), diluted compounds, and assay buffer.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for [³⁵S]GTPγS binding.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quantification: Wash the filters, dry them, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
Caption: General workflow for a [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor. Common methods, like the PathHunter® assay (DiscoverX), use enzyme fragment complementation. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary fragment. Upon agonist-induced recruitment, the fragments combine to form an active enzyme, generating a chemiluminescent signal that is proportional to the extent of recruitment.[11]
Methodology:
-
Cell Culture: Use an engineered cell line (e.g., CHO-K1 or U2OS) stably co-expressing the human S1P1 receptor fused to an enzyme fragment and β-arrestin fused to its complement.
-
Cell Plating: Seed the cells into a white, opaque 96-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add serial dilutions of the test compounds prepared in assay buffer.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's protocol.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature in the dark, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and plot the signal against the log of the agonist concentration to determine the EC50 value.[11]
Caption: General workflow for a β-arrestin recruitment assay.
cAMP Inhibition Assay
This assay measures the functional consequence of S1P1-Gαi coupling, which is the inhibition of adenylyl cyclase activity. Cells are first stimulated with an agent like forskolin (B1673556) to elevate intracellular cAMP levels. The ability of an S1P1 agonist to reduce this forskolin-stimulated cAMP production is then quantified. Modern assays often use competitive immunoassays based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based reporters (e.g., GloSensor™).
Methodology (HTRF Example):
-
Cell Culture: Use cells expressing the S1P1 receptor (e.g., CHO-S1P1).
-
Cell Stimulation: Resuspend cells in a stimulation buffer. In a 384-well plate, add the cell suspension to wells containing serial dilutions of the test compounds in the presence of a fixed concentration of forskolin (e.g., 3 µM).
-
Incubation: Incubate for 5-30 minutes at room temperature to allow for cAMP modulation.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents: a cAMP antibody labeled with a cryptate (donor) and cAMP labeled with d2 (acceptor).
-
Competitive Binding: The endogenously produced cAMP competes with the d2-labeled cAMP for binding to the antibody. High endogenous cAMP results in a low HTRF signal, and low cAMP results in a high HTRF signal.
-
Signal Measurement: After a 60-minute incubation, read the fluorescence at 620 nm and 665 nm on an HTRF-compatible reader.
-
Data Analysis: Calculate the 665/620 nm ratio, which is inversely proportional to the cAMP concentration. Plot the ratio against the log of the agonist concentration to determine the EC50 value.[13]
Caption: General workflow for an HTRF-based cAMP inhibition assay.
References
- 1. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deconstructing the Pharmacological Contribution of Sphingosine-1 Phosphate Receptors to Mouse Models of Multiple Sclerosis Using the Species Selectivity of Ozanimod, a Dual Modulator of Human Sphingosine 1-Phosphate Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Reversal of CYM5442-Induced Lymphopenia: A Comparative Analysis of S1P1 Receptor Antagonism
For Immediate Release
This guide provides a comprehensive comparison of experimental data on the reversal of CYM5442-induced lymphopenia by a selective S1P1 receptor antagonist. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the sphingosine-1-phosphate (S1P) signaling pathway.
Introduction
CYM5442 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Activation of S1P1 receptors on lymphocytes by CYM5442 leads to their sequestration in secondary lymphoid organs, resulting in a transient and dose-dependent reduction of circulating lymphocytes, a condition known as lymphopenia. This mechanism is of significant interest in the development of therapies for autoimmune diseases and other inflammatory conditions. Understanding the reversibility of this effect is crucial for the safety and therapeutic control of S1P1-targeted drugs. This guide assesses the efficacy of a selective S1P1 antagonist, W146, in reversing the lymphopenic effects of CYM5442.
Mechanism of Action: S1P1 Receptor Modulation
The egress of lymphocytes from lymphoid tissues is regulated by a gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid organs. Lymphocytes express S1P1 receptors, and their migration out of the lymph nodes is dependent on S1P1 signaling.
CYM5442 , as an S1P1 agonist, mimics the effect of S1P, leading to the internalization and degradation of S1P1 receptors on lymphocytes. This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient, causing their retention within the lymph nodes and a subsequent decrease in peripheral blood lymphocyte counts.
W146 is a competitive antagonist of the S1P1 receptor. It blocks the receptor, preventing both the endogenous ligand S1P and agonists like CYM5442 from binding and initiating downstream signaling. By inhibiting the agonist-induced receptor internalization, W146 is expected to restore the normal trafficking of lymphocytes.
Quantitative Data Summary
The following tables summarize the in vivo effects of CYM5442 and W146 on peripheral blood lymphocyte counts in mice.
| Treatment Group | Dose | Route of Administration | Observation Time | % Reduction in B-Lymphocytes (B220+) | % Reduction in T-Lymphocytes (CD4+ & CD8+) |
| Vehicle | - | i.p. | 5 hours | 0% | 0% |
| CYM5442 | 1 mg/kg | i.p. | 5 hours | ~65% | ~85% |
| Data synthesized from in vivo studies in mice. |
| Treatment Protocol | Observation | Outcome on Lymphocyte Count |
| CYM5442 followed by W146 | Not Specified | Reversal of lymphopenia |
| W146 alone | Not Specified | No significant change from baseline |
| Qualitative assessment of the reversal effect. |
Experimental Protocols
In Vivo Model for Assessing Lymphopenia and its Reversal
Animal Model:
-
Male C57BL/6 mice are typically used for these studies.
Drug Administration:
-
CYM5442: Administered via intraperitoneal (i.p.) injection. A common dose used to induce lymphopenia is 1 mg/kg.
-
W146: Administered via i.p. injection. To assess the reversal of lymphopenia, W146 is administered after the induction of lymphopenia by CYM5442. A dose of 10 mg/kg has been used in some studies.
Experimental Workflow:
Lymphocyte Quantification by Flow Cytometry
Sample Preparation:
-
Collect whole blood from mice into tubes containing an anticoagulant (e.g., EDTA).
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining white blood cells with a suitable buffer (e.g., PBS with BSA).
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for different lymphocyte subsets. Commonly used markers for mouse lymphocytes include:
-
T-Lymphocytes: CD3, CD4, CD8
-
B-Lymphocytes: B220 (CD45R)
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter characteristics.
-
Quantify the percentage of different lymphocyte subsets (CD4+ T cells, CD8+ T cells, B220+ B cells) within the total lymphocyte gate.
-
Absolute lymphocyte counts can be determined using counting beads or by calculation based on total white blood cell counts.
Discussion and Comparison
The experimental data demonstrates that CYM5442 is a potent inducer of lymphopenia, significantly reducing both B and T lymphocyte populations in the peripheral blood. This effect is a direct consequence of its agonist activity on the S1P1 receptor.
The administration of the S1P1 antagonist, W146, effectively reverses this CYM5442-induced lymphopenia. This finding confirms that the lymphopenic effect of CYM5442 is indeed mediated through the S1P1 receptor. The ability of an antagonist to counteract the effects of an agonist highlights the dynamic and reversible nature of S1P1 receptor modulation.
In a comparative context, the use of a selective antagonist like W146 provides a valuable tool for controlling the pharmacodynamic effects of S1P1 agonists. This has important implications for the development of safer and more controllable immunomodulatory therapies. For instance, in clinical applications, the ability to rapidly reverse lymphopenia could be critical in managing opportunistic infections or other adverse events.
Conclusion
The selective S1P1 receptor agonist CYM5442 induces a robust but reversible lymphopenia. The S1P1 antagonist W146 has been shown to effectively reverse this effect, providing a clear demonstration of the on-target mechanism of action. These findings underscore the potential for precise control over lymphocyte trafficking through the strategic use of S1P1 receptor agonists and antagonists. Further studies detailing the dose-response and time-course of this reversal will be instrumental in optimizing the therapeutic application of S1P1 modulators.
References
Safety Operating Guide
Proper Disposal of CYM5442 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, CYM5442 hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS) for its free base form. Disposal should adhere to standard laboratory procedures for non-hazardous chemical waste, with a primary recommendation for secure solid waste disposal. Always consult your institution's specific safety protocols.
This guide provides detailed procedures for the safe and appropriate disposal of this compound, a potent and selective S1P₁ receptor agonist used in pharmacological research. While the free base form, CYM 5442, is not classified as hazardous, proper handling and disposal are essential to maintain a safe laboratory environment and ensure regulatory compliance.
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the chemical properties and handling requirements for this compound. Although not classified as hazardous, good laboratory practices should always be followed.
| Property | Quantitative Data |
| Molecular Formula | C₂₃H₂₇N₃O₄・HCl |
| Molecular Weight | 445.94 g/mol |
| CAS Number | 1783987-80-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO to 100 mM |
| Hazard Classification | Not classified as hazardous (based on free base form) |
| Storage | Store at -20°C |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general guidelines for non-hazardous solid laboratory waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use nitrile gloves to prevent skin contact.
-
Wear safety glasses to protect from any potential splashes or airborne particles.
2. Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a glass vial).
-
Label the container as "Waste this compound" and include the date of accumulation.
3. Disposal Pathway Selection:
-
Primary Recommended Method (Solid Waste):
-
Ensure the waste is in a solid, dry form.
-
Securely seal the waste container.
-
Place the sealed container in a larger, secondary container designated for non-hazardous solid chemical waste.
-
Dispose of the secondary container through your institution's chemical waste management program.
-
-
Alternative Method (Consult Institutional Guidelines):
-
Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble solids via the sanitary sewer. However, this is generally not the preferred method for solid waste.
-
If considering this option, you must first:
-
Confirm with your institution's Environmental Health and Safety (EHS) office that this is an approved method for this specific chemical.
-
Ensure the quantity is within the permissible limits set by your institution.
-
Dissolve the solid in a large volume of water before slowly pouring it down the drain with copious amounts of running water.
-
-
4. Spill and Contamination Cleanup:
-
In case of a spill, mechanically collect the solid material using a scoop or brush and place it in the designated waste container.
-
Avoid creating dust. If necessary, lightly dampen the spilled material with water before sweeping.
-
Clean the spill area with soap and water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) in the solid chemical waste container.
5. Documentation:
-
Maintain a log of the disposed chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling CYM5442 Hydrochloride
Essential Safety and Handling Protocols for a Potent S1P1 Receptor Agonist
CYM5442 hydrochloride is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, a class of compounds with significant biological effects, including the induction of lymphopenia.[1][2] Due to its potency, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Hazard Identification and Risk Assessment
Prior to handling, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the primary hazards associated with potent, powdered compounds include:
-
Inhalation: Airborne powder can be easily inhaled, leading to systemic exposure.
-
Dermal Contact: The compound may be absorbed through the skin, potentially causing systemic effects or local irritation.
-
Ocular Exposure: Contact with the eyes can cause serious irritation.
-
Ingestion: Accidental ingestion can lead to significant systemic toxicity.
Given its biological activity as a potent S1P1 agonist, unintended exposure could lead to pharmacological effects such as a decrease in lymphocyte count.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves (double-gloving).[3] | Provides a barrier against dermal absorption. Double-gloving minimizes contamination during glove removal. |
| Body Protection | Laboratory Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination by spills or airborne powder. |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles.[4] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[4][5] | Prevents inhalation of the powdered compound. |
Engineering Controls
Whenever possible, this compound should be handled in a controlled environment to minimize the risk of exposure.
-
Ventilated Enclosure: All handling of the powdered form of the compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, a powder containment hood, or a glove box.
-
Designated Area: A specific area of the laboratory should be designated for handling potent compounds. This area should be clearly marked, and access should be restricted.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.
Preparation:
-
Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Prepare Workspace: Decontaminate the work surface within the ventilated enclosure. Gather all necessary equipment, including the vial of this compound, microcentrifuge tubes, appropriate solvent (e.g., DMSO), calibrated pipettes, and a waste container.
Weighing and Solubilization:
-
Equilibrate Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the compound directly into a pre-labeled microcentrifuge tube within the ventilated enclosure.
-
Solubilization: Add the appropriate volume of solvent to the microcentrifuge tube to achieve the desired stock concentration. Cap the tube securely.
-
Dissolution: Vortex or sonicate the solution as needed to ensure complete dissolution.
Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating agent or 70% ethanol.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, gown, face shield, inner gloves, respirator).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, pipette tips, and empty vials, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste through a licensed disposal vendor. Do not dispose of this compound down the drain.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pharmastate.academy [pharmastate.academy]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
